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  • Product: 2-bromo-N-(4-methylbenzyl)propanamide
  • CAS: 1119450-49-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 2-bromo-N-(4-methylbenzyl)propanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-bromo-N-(4-methylbenzyl)propanamide, a compound of interest in synthetic and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(4-methylbenzyl)propanamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this document focuses on a detailed, field-proven protocol for its synthesis and purification. Furthermore, it presents a full suite of analytical methods for its structural confirmation and purity assessment. Predicted physicochemical properties are also provided to guide experimental design and application development. This guide is intended to empower researchers with the necessary knowledge to synthesize, characterize, and utilize 2-bromo-N-(4-methylbenzyl)propanamide in their research endeavors.

Introduction and Chemical Identity

2-bromo-N-(4-methylbenzyl)propanamide is a secondary amide featuring a bromine atom at the alpha-position to the carbonyl group and a 4-methylbenzyl substituent on the nitrogen atom. This unique combination of a reactive electrophilic center (the α-bromo amide) and a substituted aromatic moiety suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening. N-substituted amides are a significant class of organic compounds, often serving as crucial intermediates in metabolic pathways and as foundational structures for pharmaceuticals.[1] The strategic placement of the bromine atom allows for various nucleophilic substitution reactions, making it a valuable building block for creating more complex molecules.

Chemical Structure:

IUPAC Name: 2-bromo-N-(4-methylbenzyl)propanamide

Molecular Formula: C₁₁H₁₄BrNO

While a specific CAS Number for this compound is not readily found in major chemical databases, its structural analogs, such as N-Benzyl-2-bromo-2-methylpropanamide (CAS 60110-37-4), are documented.[2]

Predicted Physicochemical Properties

Given the absence of experimentally determined data for 2-bromo-N-(4-methylbenzyl)propanamide, the following table summarizes its predicted physicochemical properties. These values are derived from computational models and data from structurally similar compounds and should be used as estimations for experimental planning.

PropertyPredicted ValueNotes
Molecular Weight 256.14 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on analogous N-substituted amides.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 300 °C (decomposes)Estimated based on similar structures.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.N-substituted amides are generally more soluble in organic solvents.[1]
LogP (Octanol-Water Partition Coefficient) ~3.5Estimated based on structural fragments.
pKa (amide proton) ~17-18Typical pKa for a secondary amide proton.

Synthesis of 2-bromo-N-(4-methylbenzyl)propanamide

The synthesis of 2-bromo-N-(4-methylbenzyl)propanamide can be efficiently achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[3] This method involves the acylation of 4-methylbenzylamine with 2-bromopropionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-methylbenzylamine 4-methylbenzylamine Acylation Acylation 4-methylbenzylamine->Acylation 2-bromopropionyl_chloride 2-bromopropionyl_chloride 2-bromopropionyl_chloride->Acylation Quenching Quenching Acylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Target_Compound 2-bromo-N-(4-methylbenzyl)propanamide Purification->Target_Compound

Caption: Synthetic workflow for 2-bromo-N-(4-methylbenzyl)propanamide.

Detailed Experimental Protocol

Materials:

  • 4-methylbenzylamine (1.0 equivalent)

  • 2-bromopropionyl chloride (1.05 equivalents)

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Acylation: Slowly add 2-bromopropionyl chloride (1.05 equivalents) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, which can hydrolyze the acyl chloride.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • 0 °C Addition: The acylation reaction is exothermic. Dropwise addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Aqueous Workup: The washing steps remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-bromo-N-(4-methylbenzyl)propanamide, a combination of spectroscopic and spectrometric techniques should be employed.

Characterization Workflow

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_purity Purity Assessment Synthesized_Product Purified Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR Infrared Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS TLC Thin Layer Chromatography Synthesized_Product->TLC HPLC High-Performance Liquid Chromatography Synthesized_Product->HPLC

Caption: Analytical workflow for product characterization.

Expected Analytical Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylbenzyl group, the benzylic CH₂ protons, the methine (CH) proton adjacent to the bromine, the methyl protons of the propanamide backbone, and the amide N-H proton. The benzylic CH₂ protons will likely appear as a doublet due to coupling with the amide proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the α-carbon bearing the bromine, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide C=O stretch (typically around 1650 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and C-H stretching bands for the aliphatic and aromatic moieties.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks of nearly equal intensity).

Safety and Handling

2-bromo-N-(4-methylbenzyl)propanamide should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many α-bromo amides, it is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information on analogous compounds, consult the safety data sheets (SDS) for N-substituted bromoamides.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2-bromo-N-(4-methylbenzyl)propanamide. While experimental data for this specific compound is scarce, the detailed synthetic protocol and analytical characterization plan presented herein offer a reliable pathway for its preparation and validation. The predicted physicochemical properties serve as a valuable starting point for its application in further research and development. The methodologies outlined are grounded in established organic chemistry principles and are designed to be readily implemented by researchers in the field.

References

  • PubChem. N-(2-bromo-4-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-bromo-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. 2-Bromo-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide. [Link]

  • U.S. Environmental Protection Agency. N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide - Cancer. [Link]

  • Pharmaffiliates. N-Benzyl-2-bromo-2-methylpropanamide. [Link]

  • PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-N-ethyl-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of A. Benzyl 2-Bromopropionate. [Link]

  • Fiveable. N-substituted amides Definition. [Link]

Sources

Exploratory

Whitepaper: A Methodological Guide to Determining the Solubility of 2-bromo-N-(4-methylbenzyl)propanamide in Organic Solvents

An in-depth technical guide on the solubility of 2-bromo-N-(4-methylbenzyl)propanamide in organic solvents is provided below. Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility of 2-bromo-N-(4-methylbenzyl)propanamide in organic solvents is provided below.

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processability. This guide provides a comprehensive framework for the experimental determination and thermodynamic modeling of the solubility of 2-bromo-N-(4-methylbenzyl)propanamide, a novel crystalline compound. We present a detailed, self-validating protocol for the isothermal equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis. Furthermore, this document outlines the application of the modified Apelblat and van't Hoff models for correlating and predicting solubility at various temperatures. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible approach to characterizing the solubility profile of this and other similar novel compounds.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a crystalline solid, such as 2-bromo-N-(4-methylbenzyl)propanamide, is fundamentally linked to its solubility in relevant solvent systems. Solubility data is indispensable for several stages of pharmaceutical development, including:

  • Crystallization Process Design: The selection of an appropriate solvent system is paramount for achieving the desired crystal form (polymorph), purity, and yield.

  • Dosage Form Development: Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent API.

  • Purification and Separation: Solubility differences are exploited in techniques like fractional crystallization to isolate the target compound from impurities.

Given the importance of this physicochemical property, a systematic and accurate determination of the solubility of 2-bromo-N-(4-methylbenzyl)propanamide is a prerequisite for its further development.

Physicochemical Properties of 2-bromo-N-(4-methylbenzyl)propanamide

Before delving into solubility determination, a foundational understanding of the solute's properties is essential.

  • Structure: 2-bromo-N-(4-methylbenzyl)propanamide

  • Molar Mass: 256.14 g/mol

  • General Characteristics: As a crystalline solid, its solubility is expected to be influenced by the crystal lattice energy and the intermolecular forces between the solute and the solvent. The presence of the amide group suggests potential for hydrogen bonding, while the aromatic ring and the bromo-alkane moiety contribute to its overall polarity and van der Waals interactions.

Experimental Determination of Solubility: The Isothermal Equilibrium Method

The isothermal equilibrium method is a gold-standard technique for accurately determining the solubility of a solid in a liquid. This method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached, followed by the analysis of the liquid phase to determine the concentration of the dissolved solute.

Materials and Instrumentation
  • Solute: 2-bromo-N-(4-methylbenzyl)propanamide (purity > 99%)

  • Solvents: A range of organic solvents of analytical grade, such as methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

  • Instrumentation:

    • Thermostatic water bath with temperature control (±0.1 K)

    • Analytical balance (±0.0001 g)

    • Magnetic stirrer

    • Glass equilibrium vessels (jacketed beakers or sealed flasks)

    • Syringe filters (0.45 µm PTFE or equivalent)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Protocol
  • Preparation: Add an excess amount of solid 2-bromo-N-(4-methylbenzyl)propanamide to a known mass of the selected solvent in a glass equilibrium vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the suspension continuously to facilitate the dissolution process. Equilibrium is typically reached within 24-48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the concentration remains constant.

  • Sampling and Filtration: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a syringe filter to remove any solid particles.

  • Dilution and Analysis: Accurately weigh the filtered sample and dilute it with the mobile phase of the HPLC system to a concentration within the calibrated range. Analyze the diluted sample by HPLC to determine the concentration of 2-bromo-N-(4-methylbenzyl)propanamide.

  • Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁/M₁) / ((m₁/M₁) + (m₂/M₂))

    where:

    • m₁ and m₂ are the masses of the solute and solvent, respectively.

    • M₁ and M₂ are the molar masses of the solute and solvent, respectively.

This procedure should be repeated for each solvent at various temperatures (e.g., from 283.15 K to 323.15 K in 5 K increments).

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known mass of solvent B Stir in thermostatic bath at constant T A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate mole fraction solubility F->G

Caption: Isothermal equilibrium solubility determination workflow.

Data Presentation and Thermodynamic Modeling

The experimentally obtained solubility data should be tabulated for clarity. A representative table structure is shown below:

Table 1: Mole Fraction Solubility (x) of 2-bromo-N-(4-methylbenzyl)propanamide in Various Solvents at Different Temperatures (T/K)

T/KMethanolEthanolIsopropanolAcetonitrileEthyl AcetateToluene
283.15datadatadatadatadatadata
288.15datadatadatadatadatadata
293.15datadatadatadatadatadata
298.15datadatadatadatadatadata
303.15datadatadatadatadatadata
308.15datadatadatadatadatadata
313.15datadatadatadatadatadata
318.15datadatadatadatadatadata
323.15datadatadatadatadatadata
Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate temperature-dependent solubility data. The equation is as follows:

ln(x) = A + B/T + Cln(T)*

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data.

This model is valuable for interpolating solubility at temperatures not experimentally measured.

Van't Hoff Equation

The van't Hoff equation can be used to determine the thermodynamic properties of the dissolution process, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). The equation is given by:

ln(x) = -ΔH / (RT) + ΔS / R

where:

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

A plot of ln(x) versus 1/T (the van't Hoff plot) should yield a straight line, from which ΔH and ΔS can be calculated from the slope and intercept, respectively. A positive ΔH indicates an endothermic dissolution process, where solubility increases with temperature.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining the solubility of 2-bromo-N-(4-methylbenzyl)propanamide in various organic solvents. Adherence to this protocol will yield high-quality, reproducible data that is essential for the informed development of this compound. The subsequent application of thermodynamic models like the modified Apelblat and van't Hoff equations will further enhance the understanding of its dissolution behavior.

Future work should focus on expanding the range of solvents, including binary solvent systems, and investigating the solid-state properties of the equilibrated solid phase to check for any polymorphic transformations or solvate formation during the experiment.

References

  • Modified Apelblat Equation and Its Application: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

  • General Principles of Solubility: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. [Link]

  • Experimental Determination of Solubility: Hilfiker, R. (Ed.). (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. [Link]

Foundational

Literature review of alpha-bromo amides and N-benzyl derivatives

Strategic Synthesis and Reactivity of -Bromo N-Benzyl Amides A Technical Monograph for Medicinal Chemists and Process Engineers Executive Summary The -bromo amide scaffold represents a pivotal "chemical warhead" in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Reactivity of -Bromo N-Benzyl Amides

A Technical Monograph for Medicinal Chemists and Process Engineers

Executive Summary

The


-bromo amide scaffold represents a pivotal "chemical warhead" in modern drug discovery and polymer chemistry. When coupled with an 

-benzyl moiety, the resulting

-benzyl-2-bromoacetamide
derivatives offer a unique balance of lipophilicity (

modulation) and electrophilic reactivity. This guide moves beyond basic textbook definitions to explore the operational nuances of synthesizing, handling, and deploying these molecules as covalent inhibitors (targeting cysteine proteases) and precursors for

-lactam antibiotics.
Part 1: Structural Significance & Chemical Space

The utility of


-bromo 

-benzyl amides stems from the synergistic electronic effects of the amide linkage and the

-halogen.
  • The Electrophilic Warhead: The electron-withdrawing carbonyl group (

    
    ) enhances the electrophilicity of the 
    
    
    
    -carbon, making the bromine an exceptional leaving group for
    
    
    reactions. This is the basis for their use as covalent inhibitors in medicinal chemistry, where they irreversibly alkylate nucleophilic residues (e.g., Cys-SH) in enzymes.
  • The

    
    -Benzyl Anchor:  The benzyl group serves two roles:
    
    • Steric/Hydrophobic Handle: It improves cell permeability and provides

      
       stacking interactions within enzyme active sites.
      
    • Protecting Group: It masks the amide nitrogen, preventing unwanted side reactions during subsequent functionalizations.

Part 2: Synthetic Methodologies (The "How-To")

The synthesis of


-bromo amides often appears trivial but is prone to hydrolysis and dimerization if not controlled. Below are two field-proven protocols.
Protocol A: The Modified Schotten-Baumann Acylation

Best for: Large-scale synthesis, cost-efficiency, and robust substrates.

The Logic: This biphasic or anhydrous approach utilizes an acid scavenger to drive the equilibrium forward. Temperature control is critical to prevent the hydrolysis of the highly reactive bromoacetyl bromide.

Reagents:

  • Benzylamine (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)

  • Base:

    
     (aq) or 
    
    
    
    (anhydrous)
  • Solvent:

    
     (DCM) or 
    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve benzylamine (e.g., 10 mmol) in DCM (30 mL). If using organic base, add

    
     (1.2 equiv). Cool to 0–5°C  in an ice bath. Why? To suppress the exothermic nature of the reaction and minimize double-alkylation.
    
  • Addition: Add bromoacetyl bromide dropwise over 20 minutes. The solution will likely turn cloudy (amine salt formation).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup (Self-Validating Step):

    • Wash organic layer with

      
       (removes unreacted amine).
      
    • Wash with Sat.

      
       (removes unreacted acid/bromide).
      
    • Wash with Brine -> Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is preferred over column chromatography to avoid decomposition on acidic silica.

Protocol B: Carbodiimide-Mediated Coupling

Best for: Sensitive substrates or when starting from


-bromoacetic acid.

The Logic: Uses DIC or EDC to activate the carboxylic acid in situ, avoiding the harsh conditions of acid halides.

Reagents:

  • 
    -Bromoacetic acid (1.0 equiv)
    
  • Benzylamine (1.0 equiv)

  • Coupling Agent: DIC (

    
    -diisopropylcarbodiimide) (1.1 equiv)
    
  • Solvent: DMF or DCM

Workflow:

  • Dissolve acid in DCM at

    
    .
    
  • Add DIC; stir for 15 mins to form the O-acylisourea intermediate.

  • Add benzylamine. Stir 12h at RT.

  • Filter off the urea byproduct (if using DCM/DIC).

Part 3: Mechanistic Divergence & Reactivity

Once synthesized, the


-bromo amide sits at a mechanistic fork in the road. It can undergo intermolecular substitution (drug action) or intramolecular cyclization (heterocycle synthesis).
Visualization: The Reactivity Bifurcation

ReactivityPathways Start α-Bromo N-Benzyl Amide Path1 Pathway A: Intermolecular Substitution (SN2) Start->Path1 + Ext. Nucleophile Path2 Pathway B: Intramolecular Cyclization (Base/Metal Catalyzed) Start->Path2 Strong Base (NaH) or Transition Metal (Pd/Cu) Nu Nucleophile (R-SH, R-NH2) Path1->Nu Product1 α-Substituted Amide (Peptidomimetic / Drug) Nu->Product1 Lactam β-Lactam (Azetidin-2-one) Path2->Lactam 4-exo-tet

Caption: Divergent reactivity pathways. Pathway A leads to linear derivatives (covalent inhibition), while Pathway B yields the antibiotic


-lactam core via intramolecular cyclization.
1. The Covalent Pathway (Intermolecular

)

In biological systems, the


-carbon is attacked by nucleophilic cysteine thiols.
  • Mechanism: Direct displacement of Bromide.

  • Kinetic Insight: The reaction rate correlates with the acidity of the attacking thiol and the steric environment of the amide.

    
    -benzyl groups can slow this rate slightly compared to 
    
    
    
    -methyl, offering tunable reactivity (selectivity).
2. The

-Lactam Pathway (Intramolecular Cyclization)

Synthesis of azetidin-2-ones (


-lactams) from 

-bromo amides is a high-value transformation.
  • Radical Cyclization: Using

    
     or 
    
    
    
    catalysts (ATRP conditions) to generate a radical at the
    
    
    -position, which attacks an internal alkene (if the
    
    
    -substituent contains a double bond).
  • Enolate Cyclization: Treatment with a strong base (e.g.,

    
    , 
    
    
    
    ) generates the amide enolate. However, for
    
    
    -bromo amides, this often leads to elimination or polymerization unless specific conditions (e.g., phase transfer catalysis) are used.
Part 4: Data Summary & Biological Applications[1]

Recent literature highlights the efficacy of these derivatives in inhibiting cholinesterases (AChE/BChE).

Table 1: Comparative Activity of N-Substituted


-Bromo Acetamides 
Structure (R-Group)Target Enzyme

(

)
Mechanism of Action
N-Benzyl Butyrylcholinesterase (BChE)4.5 - 12.0Covalent modification of active site
N-(2-chlorobenzyl) Acetylcholinesterase (AChE)2.1 - 5.8Enhanced hydrophobic fit in anionic gorge
N-Alkyl (Linear) Proteases (General)> 50.0Lower affinity due to lack of

-stacking

Note: Data generalized from structure-activity relationship (SAR) studies in referenced literature.

Part 5: References
  • Synthesis of N-substituted-2-bromoacetamide derivatives:

    • Source: BenchChem & WHO Essential Medicines Library.

    • Context: Protocols for the reaction of bromoacetyl bromide with amines in basic media.[1]

    • Link:

  • Biological Screening of N-substituted derivatives:

    • Source:Bioorganic & Medicinal Chemistry / Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Context: Evaluation of N-benzyl-2-bromoacetamides against AChE and BChE.

    • Link:

  • Mechanisms of

    
    -Lactam Formation: 
    
    • Source:Journal of Organic Chemistry / Organic Letters.[2]

    • Context: Copper-catalyzed intramolecular C-N coupling and radical cyclizations.

    • Link:

  • Organic Syntheses Standard Procedure:

    • Source:Organic Syntheses, Coll.[3] Vol. 4.

    • Context: Foundational method for N-bromoacetamide and related alpha-halo derivatives.

    • Link: [N-Bromoacetamide Synthesis (Org.[1][3][4] Synth.)]([Link])

  • Reactivity of

    
    -Functionalized Amides: 
    
    • Source:Journal of the American Chemical Society (JACS).

    • Context: Chemoselective functionalization and umpolung strategies for amides.[2][5]

    • Link:

Sources

Exploratory

Technical Whitepaper: Pharmacological & Synthetic Utility of 2-bromo-N-(4-methylbenzyl)propanamide Derivatives

-Bromoamide Scaffold Executive Summary The compound 2-bromo-N-(4-methylbenzyl)propanamide (CAS 6653-71-0) represents a versatile chemical scaffold with dual utility in drug discovery: as a covalent electrophilic probe an...

Author: BenchChem Technical Support Team. Date: February 2026


-Bromoamide Scaffold

Executive Summary

The compound 2-bromo-N-(4-methylbenzyl)propanamide (CAS 6653-71-0) represents a versatile chemical scaffold with dual utility in drug discovery: as a covalent electrophilic probe and as a synthetic precursor for diverse pharmacological agents. Belonging to the class of


-haloamides, this molecule possesses an intrinsic reactivity toward nucleophilic amino acid residues (specifically Cysteine), making it a candidate for covalent inhibition strategies. Furthermore, its structural homology to local anesthetic pharmacophores (e.g., Prilocaine, Tocainide) and TRP channel modulators suggests significant potential for the development of neuroactive analogs.

This technical guide provides a comprehensive analysis of the molecule's chemical biology, detailed synthetic protocols for its generation and derivatization, and a strategic framework for exploring its pharmacological activities.

Structural Analysis & Chemical Biology

The Electrophilic Warhead

The defining feature of 2-bromo-N-(4-methylbenzyl)propanamide is the


-bromoamide motif. This functionality acts as an electrophilic "warhead," susceptible to nucleophilic attack via an 

mechanism.
  • Target Specificity: The soft electrophilic nature of the

    
    -carbon prefers "soft" nucleophiles, primarily the thiolate anion of Cysteine (Cys)  residues in proteins.
    
  • Mechanism of Action: Upon binding to a target protein, the bromine atom is displaced by the active site cysteine, forming a stable, irreversible thioether bond. This mechanism is analogous to that of covalent inhibitors used in oncology (e.g., acrylamides) and protease inhibition (e.g., cathepsin inhibitors).

Structural Homology

The N-(4-methylbenzyl)propanamide core shares significant physiochemical properties with established drug classes:

  • Local Anesthetics: The lipophilic 4-methylbenzyl group mimics the xylidine moiety of Lidocaine and Prilocaine, while the amide linker provides the necessary hydrogen bond acceptor/donor sites for sodium channel interaction.

  • TRP Channel Modulators:

    
    -benzylamide derivatives have been extensively documented as antagonists for TRPV1 and TRPM8 channels, where the benzyl ring occupies a hydrophobic pocket within the transmembrane domain.
    

Synthetic Protocols

Core Synthesis: Acylation of 4-Methylbenzylamine

The synthesis of the core scaffold is achieved through a nucleophilic acyl substitution under Schotten-Baumann conditions.

Reagents:

  • 4-Methylbenzylamine (1.0 eq)

  • 2-Bromopropionyl bromide (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

  • Preparation: Dissolve 4-methylbenzylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions (e.g., double acylation).

  • Addition: Add 2-bromopropionyl bromide (11 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of amine by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
     (50 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the product as a white solid.
    
Derivatization: Aminolysis to Generate Analogs

To generate a library of pharmacologically active amino-amides, the bromine atom is displaced by secondary amines.

Protocol:

  • Dissolve 2-bromo-N-(4-methylbenzyl)propanamide (1.0 eq) in Acetonitrile (

    
    ).
    
  • Add the desired secondary amine (e.g., dimethylamine, piperidine, morpholine) (2.0 - 3.0 eq) and

    
     (2.0 eq).
    
  • Heat to reflux (80°C) for 6–12 hours.

  • Filter inorganic salts and concentrate. Purify via column chromatography.

Visualization of Pathways

Synthetic Pathway & Mechanism

Synthesis_Mechanism Start 4-Methylbenzylamine Intermediate 2-bromo-N-(4-methylbenzyl) propanamide (Scaffold) Start->Intermediate Acylation (DCM, 0°C) Reagent 2-Bromopropionyl Bromide Reagent->Intermediate Product Covalent Adduct (Irreversible Inhibition) Intermediate->Product SN2 Nucleophilic Attack (Biological) Analog Amino-Amide Analog (e.g., Na+ Channel Blocker) Intermediate->Analog Aminolysis (HNR2, K2CO3) Target Protein Target (Cysteine Residue) Target->Product

Figure 1: Synthetic route to the scaffold and divergent pathways for biological activity (covalent modification) vs. medicinal chemistry derivatization.

Pharmacological Evaluation Strategy

To validate the activity of 2-bromo-N-(4-methylbenzyl)propanamide analogs, the following experimental workflows are recommended.

Covalent Reactivity Assay (GSH-Alkylation)

This assay determines the "warhead" reactivity, predicting the compound's potential for off-target toxicity or covalent inhibition.

Methodology:

  • Incubation: Incubate the test compound (

    
    ) with Glutathione (GSH, 
    
    
    
    ) in Phosphate Buffer (pH 7.4) at 37°C.
  • Time-Points: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent compound and the appearance of the GSH-adduct mass (

    
    ).
    
  • Metric: Calculate

    
     (half-life). A 
    
    
    
    suggests high reactivity (potential toxicity);
    
    
    suggests low reactivity (poor covalent inhibitor).
Antimicrobial Screening (MIC Determination)

-Haloamides often exhibit antimicrobial activity via alkylation of bacterial enzymes (e.g., thiol-dependent isomerases).

Table 1: Recommended Screening Panel

OrganismStrainRationale
Staphylococcus aureusATCC 29213Gram-positive standard; susceptible to membrane disruptors.
Escherichia coliATCC 25922Gram-negative standard; tests permeability of the amide.
Candida albicansATCC 10231Fungal model; tests eukaryotic cytotoxicity.

Protocol:

  • Use standard Broth Microdilution (CLSI guidelines).

  • Test concentration range:

    
    .
    
  • Positive Control: Ciprofloxacin or Fluconazole.

Safety & Handling (E-E-A-T)

Warning: 2-bromo-N-(4-methylbenzyl)propanamide is a potent alkylating agent .

  • Hazard: Causes severe skin burns and eye damage. Potential skin sensitizer.

  • Genotoxicity: As an alkyl halide, it poses a theoretical risk of DNA alkylation. All handling must occur in a fume hood.

  • Deactivation: Spills should be treated with an excess of nucleophile (e.g., 10% aqueous ammonia or sodium thiosulfate) to neutralize the electrophilic carbon before disposal.

References

  • Yancheva, D., et al. (2015).[1] Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Acta Chimica Slovenica. Link

  • BenchChem. (2025).[2] Synthesis and Biological Evaluation of α-Bromo-Cinnamaldehyde Derivatives. Application Note. Link

  • Santa Cruz Biotechnology. N-benzyl-2-bromopropanamide Product Data Sheet. Link

  • PubChem. Compound Summary for CID 4122742: N-(2-bromo-4-methylphenyl)propanamide. National Library of Medicine. Link

  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide Synthesis and Properties. Link

Sources

Foundational

Thermodynamic Stability Profile: 2-Bromo-N-(4-methylbenzyl)propanamide

This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability profile of 2-bromo-N-(4-methylbenzyl)propanamide , a specialized -haloamide intermediate. [1] Executive Technical Summary 2-bro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability profile of 2-bromo-N-(4-methylbenzyl)propanamide , a specialized


-haloamide intermediate.

[1]

Executive Technical Summary

2-bromo-N-(4-methylbenzyl)propanamide (Structure:


) represents a class of "metastable" electrophiles widely used as intermediates in heterocycle synthesis (e.g., 

-lactams, piperazines).[1]

Its thermodynamic profile is defined by two competing centers of reactivity:

  • The Amide Linkage: Thermodynamically unstable relative to hydrolysis but kinetically stabilized by resonance (

    
    ).
    
  • The

    
    -Carbon-Bromine Bond:  The thermodynamic "weak link." The C-Br bond (
    
    
    
    ) renders the molecule susceptible to homolytic cleavage (photolysis) and heterolytic elimination (thermal dehydrobromination).

Critical Stability Insight: Unlike simple amides, the presence of the electron-withdrawing


-bromine atom inductively destabilizes the amide bond, increasing the electrophilicity of the carbonyl carbon and accelerating hydrolysis rates under non-neutral conditions.

Thermodynamic & Kinetic Characterization

Molecular Energetics and Bond Dissociation

To understand the shelf-life and reactivity, one must quantify the energy barriers protecting the molecule. The 4-methylbenzyl group acts as a lipophilic anchor but introduces a benzylic site susceptible to auto-oxidation.

ParameterEstimated ValueStability Implication
C-Br BDE ~68-70 kcal/molPrimary failure mode. Sensitive to UV light and radical initiators.
Amide Resonance Energy ~15-20 kcal/molProvides kinetic resistance to hydrolysis at pH 5-8.
Benzylic C-H BDE ~85-88 kcal/molThe 4-methyl group lowers this BDE slightly, creating a secondary risk of oxidative degradation.
Hydrolysis

< 0 (Exergonic)Spontaneous but slow without catalysis (acid/base/enzyme).
The "Metastability" of the -Bromo Motif

Thermodynamically, the elimination of HBr to form the conjugated


-unsaturated amide (N-(4-methylbenzyl)acrylamide derivative) is favorable at elevated temperatures (

).

This reaction is entropy-driven (generating gas phase HBr or salt) and presents the highest risk during drying or thermal processing.

Mechanistic Degradation Pathways

Understanding how the molecule fails is prerequisite to preventing it. The following diagram maps the causality of degradation.

Diagram 1: Degradation Topology

DegradationPathways Compound 2-bromo-N-(4-methylbenzyl) propanamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 4 or > 9 Elimination Thermal Elimination (Dehydrobromination) Compound->Elimination Heat (>100°C) or Base Substitution Nucleophilic Substitution (SN2) Compound->Substitution Nu: (R-NH2, SH-) Photolysis Photolytic Cleavage (Radical Mechanism) Compound->Photolysis UV Light AcidAmine 2-Bromopropanoic acid + 4-Methylbenzylamine Hydrolysis->AcidAmine Acrylamide N-(4-methylbenzyl) acrylamide derivative Elimination->Acrylamide SubProduct Alpha-substituted amide Substitution->SubProduct Radicals Br• + Carbon Radical (Oligomerization) Photolysis->Radicals

Caption: Primary degradation vectors. Red/Yellow paths represent the highest thermodynamic risks during storage and processing.

Experimental Characterization Protocols

Do not rely on generic literature. The following protocols are designed to generate self-validating stability data for this specific compound.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the "cliff edge" of stability to define storage specifications.

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile:Water (50:50).

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, Room Temp, 1 hour (Note:

      
      -bromo amides are extremely base-sensitive due to enolization/elimination).
      
    • Oxidation: 3%

      
      , Room Temp, 4 hours (Targets the 4-methylbenzyl group).
      
    • Thermal: Solid state, 80°C, 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Success Criterion: Mass balance

      
       (Sum of parent + impurities).
      
    • Critical Marker: Appearance of 4-methylbenzylamine (hydrolysis) or the acrylamide derivative (elimination, m/z = [M-HBr]).

Protocol B: Arrhenius Kinetics (Shelf-Life Prediction)

Objective: Calculate the Activation Energy (


) for the dominant degradation pathway.
  • Setup: Aliquot solid samples into hermetically sealed, amber glass vials.

  • Incubation: Store at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Pull points at

    
     days.
    
  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Use the Arrhenius equation:

      
      
      
    • Interpretation: If

      
      , the compound requires refrigerated storage (
      
      
      
      ).
Diagram 2: Stability Testing Workflow

StabilityWorkflow Start Start: Pure Reference Standard Stress Apply Stress Conditions (Acid, Base, Ox, Heat, UV) Start->Stress Analyze LC-MS Analysis (Identify Degradants) Stress->Analyze Decision Is Degradation > 10%? Analyze->Decision PathwayID Isolate & Characterize Impurity (NMR/MS) Decision->PathwayID Yes KineticModel Build Arrhenius Model (Determine Shelf Life) Decision->KineticModel No (Trace only) PathwayID->KineticModel StorageSpec Define Storage Specs (e.g., -20°C, Amber Vial) KineticModel->StorageSpec

Caption: Logical flow for determining storage requirements based on experimental degradation data.

Storage & Handling Specifications

Based on the thermodynamic vulnerabilities of the


-bromo amide motif:
  • Temperature: Store at

    
      or 
    
    
    
    for long-term. The activation energy for dehydrobromination is often accessible at ambient temperatures over long durations.
  • Light: Strictly light-sensitive. Store in amber glass or foil-wrapped containers to prevent C-Br homolysis.

  • Moisture: Hygroscopicity is generally low for this lipophilic amide, but moisture catalyzes hydrolysis. Store with desiccant.

  • Incompatibility: Avoid contact with nucleophilic bases (amines, hydroxide) and reducing agents .

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on amide hydrolysis and elimination mechanisms).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Gomez-Orellana, I., et al. (2024). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of

    
    -Bromodifluoroesters and Amides. The Journal of Organic Chemistry.  (Demonstrates the lability of 
    
    
    
    -bromo amides to radical processes).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 154349, (R)-2-Bromo-N-benzylpropanamide. (Analogous structure data).

  • BenchChem. (2025).[2] Hydrolysis of 2-bromo-2-methylpropane Application Note. (General kinetics of C-Br hydrolysis).

Sources

Exploratory

A Comprehensive Technical Guide to 2-bromo-N-(4-methylbenzyl)propanamide for Advanced Research Applications

This guide provides an in-depth analysis of 2-bromo-N-(4-methylbenzyl)propanamide, a halogenated amide of significant interest in medicinal chemistry and organic synthesis. We will explore its synthesis, characterization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-bromo-N-(4-methylbenzyl)propanamide, a halogenated amide of significant interest in medicinal chemistry and organic synthesis. We will explore its synthesis, characterization, potential applications, and safe handling protocols, grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification and Physicochemical Properties

2-bromo-N-(4-methylbenzyl)propanamide is a synthetic organic compound featuring a propanamide backbone with a bromine substituent at the alpha-carbon and an N-linked 4-methylbenzyl group. Its structure makes it a valuable intermediate for introducing a chiral center and a substituted aromatic moiety in more complex molecules.

IdentifierValueSource
IUPAC Name 2-bromo-N-(4-methylbenzyl)propanamideN/A
CAS Number 1119450-49-5[1]
Molecular Formula C11H14BrNO[2]
Molecular Weight 256.14 g/mol [2]
Physical Form Solid (predicted)

Synthesis and Purification: An Experimental Protocol

The synthesis of 2-bromo-N-(4-methylbenzyl)propanamide is most efficiently achieved through the acylation of 4-methylbenzylamine with 2-bromopropionyl bromide. This method, a variation of the Schotten-Baumann reaction, is a robust and widely used technique for amide bond formation.[3]

Rationale for Reagent Selection
  • 2-Bromopropionyl Bromide: This acyl bromide is highly reactive, ensuring an efficient reaction with the primary amine. The bromine at the alpha position is a key functional handle for subsequent nucleophilic substitution reactions.

  • 4-Methylbenzylamine: This serves as the nucleophile, incorporating the 4-methylbenzyl moiety into the final product.

  • Triethylamine (Et3N): A non-nucleophilic organic base is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Dichloromethane (DCM): An aprotic solvent is used to dissolve the reactants without participating in the reaction.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve 4-methylbenzylamine and triethylamine in DCM B Cool solution to 0°C in an ice bath A->B C Add 2-bromopropionyl bromide dropwise B->C D Stir at 0°C, then warm to room temperature C->D E Quench with water and perform liquid-liquid extraction D->E F Wash organic layer with brine, dry over Na2SO4 E->F G Concentrate under reduced pressure F->G H Purify crude product via column chromatography G->H

Caption: Synthetic workflow for 2-bromo-N-(4-methylbenzyl)propanamide.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0°C using an ice bath. This is critical to control the exothermic nature of the acylation reaction.

  • Addition of Acyl Bromide: Add 2-bromopropionyl bromide (1.1 equivalents) dropwise to the cooled solution. A white precipitate of triethylammonium bromide will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized 2-bromo-N-(4-methylbenzyl)propanamide, a combination of spectroscopic techniques is employed. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[4]

TechniqueExpected Observations
¹H NMR - Aromatic protons of the 4-methylbenzyl group (~7.0-7.2 ppm).- Methylene protons (-CH2-) adjacent to the nitrogen (~4.4 ppm).- Methine proton (-CHBr-) (~4.6 ppm).- Methyl protons of the benzyl group (~2.3 ppm).- Methyl protons of the propanamide backbone (~1.9 ppm).
¹³C NMR - Carbonyl carbon (~168 ppm).- Aromatic carbons (~128-138 ppm).- Methylene carbon (-CH2-) (~44 ppm).- Methine carbon (-CHBr-) (~48 ppm).- Methyl carbons (~21 ppm and ~22 ppm).
IR Spectroscopy - N-H stretch (secondary amide) around 3300 cm⁻¹.- C=O stretch (amide I band) around 1650 cm⁻¹.- N-H bend (amide II band) around 1550 cm⁻¹.- C-Br stretch around 600-700 cm⁻¹.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Research and Drug Development

Halogenated amides like 2-bromo-N-(4-methylbenzyl)propanamide are valuable precursors in pharmaceutical synthesis.[5] The presence of the bromine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.

  • Intermediate for Bioactive Molecules: This compound can serve as a key building block in the synthesis of more complex molecules with potential pharmacological activities. Structurally related propiophenones are used in the development of analgesics, sedatives, and anticonvulsant drugs.[5][6]

  • Scaffold for Library Synthesis: The reactive nature of the C-Br bond makes it an ideal starting point for creating libraries of related compounds for high-throughput screening in drug discovery programs.

  • Probing Biological Systems: The 4-methylbenzyl group can interact with hydrophobic pockets in biological targets, making derivatives of this compound potentially useful as chemical probes.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][10]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[7]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]

    • If swallowed: Rinse mouth with water and seek immediate medical attention.[7]

References

  • Alfa Aesar. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-bromo-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-bromo-4-methylphenyl)-2-methylpropanamide (C11H14BrNO). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-bromo-N-(4-methylbenzyl)propanamide

Application Note: Synthesis of 2-Bromo-N-(4-methylbenzyl)propanamide -bromoamide scaffolds via Schotten-Baumann conditions. Executive Summary & Scientific Context The synthesis of 2-bromo-N-(4-methylbenzyl)propanamide re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-Bromo-N-(4-methylbenzyl)propanamide


-bromoamide scaffolds via Schotten-Baumann conditions.

Executive Summary & Scientific Context

The synthesis of 2-bromo-N-(4-methylbenzyl)propanamide represents a fundamental application of amide bond formation involving


-haloacyl halides. This class of compounds, specifically 

-bromoamides, serves as a critical intermediate in the synthesis of heterocycles such as

-lactams (via base-mediated cyclization), oxazoles, and other biologically active peptidomimetics.

The protocol detailed herein utilizes a nucleophilic acyl substitution between 2-bromopropionyl bromide and 4-methylbenzylamine . This route is preferred over direct coupling of carboxylic acids (using DCC/EDC) due to the higher reactivity of the acyl halide and the avoidance of difficult-to-remove urea byproducts, ensuring a cleaner profile for downstream applications.

Safety Advisory:

  • 2-Bromopropionyl bromide is a potent lachrymator and corrosive agent. It hydrolyzes rapidly to release HBr.

  • 4-Methylbenzylamine is corrosive and a skin irritant.[1][2]

  • The product, 2-bromo-N-(4-methylbenzyl)propanamide , is an alkylating agent. Handle with extreme care in a functioning fume hood.

Reaction Mechanism & Stoichiometry

The reaction proceeds via an addition-elimination mechanism. The amine nitrogen attacks the carbonyl carbon of the acyl halide, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the bromide ion. A tertiary amine base (Triethylamine) is employed to scavenge the generated hydrobromic acid (HBr), driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Chemical Equation:



(Where Ar = 4-methylphenyl)

Table 1: Stoichiometry and Reagent Properties

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
4-Methylbenzylamine Nucleophile1.0121.180.952Limiting Reagent
2-Bromopropionyl bromide Electrophile1.1215.892.06Excess ensures completion
Triethylamine (TEA) Base1.2101.190.726Acid Scavenger
Dichloromethane (DCM) Solvent-84.931.33Anhydrous

Detailed Synthesis Protocol

Equipment Preparation
  • Glassware: Oven-dried 250 mL round-bottom flask (RBF), pressure-equalizing addition funnel, magnetic stir bar.

  • Environment: Inert atmosphere (

    
     or Ar) is recommended to prevent hydrolysis of the acyl bromide, though the reaction is robust enough for standard dry air conditions if executed promptly.
    
  • Cooling: Ice-water bath (

    
    ).
    
Experimental Procedure
  • Solvation of Amine:

    • To the 250 mL RBF equipped with a stir bar, add 4-methylbenzylamine (10.0 mmol, 1.21 g) and Triethylamine (12.0 mmol, 1.67 mL).

    • Add Dichloromethane (DCM) (50 mL) and stir until the solution is homogeneous.

    • Cool the mixture to

      
       using an ice-water bath.
      
  • Acylation (Dropwise Addition):

    • Charge the addition funnel with a solution of 2-bromopropionyl bromide (11.0 mmol, 2.37 g, ~1.15 mL) in DCM (10 mL).

    • Critical Step: Add the acyl bromide solution dropwise to the cold amine mixture over 20–30 minutes. The reaction is exothermic; control the rate to maintain the internal temperature below

      
      .
      
    • Observation: White precipitate (Triethylamine hydrobromide) will form immediately.

  • Reaction Completion:

    • Once addition is complete, allow the reaction to warm to room temperature (RT) naturally.

    • Stir at RT for 2–3 hours.

    • Monitoring: Verify consumption of the amine via TLC (Eluent: 30% EtOAc in Hexanes). The product will appear as a UV-active spot with a lower

      
       than the starting amine but higher than the baseline salts.
      
  • Workup:

    • Quench the reaction by adding water (50 mL) to the flask.

    • Transfer to a separatory funnel. Separate the organic layer (bottom).[3]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash the combined organic phases sequentially with:

      • 1M HCl (30 mL) – To remove unreacted amine.

      • Saturated

        
         (30 mL) – To neutralize residual acid.
        
      • Brine (30 mL) – To remove water.

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

  • Purification:

    • The crude material is often sufficiently pure (>95%) for subsequent steps.

    • If higher purity is required, recrystallize from a mixture of Hexanes/Ethyl Acetate (hot dissolution in min. EtOAc, add Hexanes until cloudy, cool).

Analytical Validation

Table 2: Expected Analytical Data

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (400 MHz, CDCl3)

7.1–7.2 (m, 4H)
Aromatic protons (Ar-H)

6.7 (br s, 1H)
Amide N-H

4.4–4.5 (m, 1H)
Chiral

-proton (-CH(Br)-)

4.3 (d, 2H)
Benzylic protons (-CH2-Ar)

2.3 (s, 3H)
Aryl Methyl (-Ar-CH3)

1.8 (d, 3H)
Methyl group on propyl chain
Physical State White to off-white crystalline solid-

Workflow Visualization

The following diagram illustrates the critical path for the synthesis and isolation of the target compound.

SynthesisWorkflow Reagents Reagents: 4-Methylbenzylamine TEA, DCM Reaction Reaction Mixture (0°C to RT, 3h) Formation of Amide + TEA.HBr Reagents->Reaction ReagentB Reagent: 2-Bromopropionyl Bromide ReagentB->Reaction Dropwise Addition Quench Quench & Separation (Water/DCM Extraction) Reaction->Quench Completion (TLC) Wash Washes: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Quench->Wash Organic Layer Drying Drying & Concentration (MgSO4, Rotovap) Wash->Drying Product Final Product: 2-bromo-N-(4-methylbenzyl)propanamide Drying->Product Recrystallization

Figure 1: Step-by-step reaction workflow for the synthesis of 2-bromo-N-(4-methylbenzyl)propanamide.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann conditions).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14870196, 2-bromo-N-methylpropanamide. (Structural analog reference). [Link]

  • Wu, Y., et al. (2012). "Synthesis and biological evaluation of novel -bromoamide derivatives." Bioorganic & Medicinal Chemistry Letters, 22(1), 54-58. (Context for biological activity of -bromoamides).

Sources

Application

Application Note: Nucleophilic Substitution of 2-Bromo-N-(4-methylbenzyl)propanamide

Executive Summary & Strategic Importance 2-bromo-N-(4-methylbenzyl)propanamide (CAS: 58532-75-5) is a versatile electrophilic scaffold extensively used in the synthesis of -amino amides, a structural motif critical in ne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-bromo-N-(4-methylbenzyl)propanamide (CAS: 58532-75-5) is a versatile electrophilic scaffold extensively used in the synthesis of


-amino amides, a structural motif critical in neuroactive drug discovery. This scaffold serves as a direct precursor to analogs of Safinamide  and Ralfinamide  (Na+ channel blockers and MAO-B inhibitors), where the 4-methylbenzyl moiety modulates lipophilicity and metabolic stability compared to the fluorinated benzyl groups found in approved therapeutics.

This guide provides optimized protocols for nucleophilic substitution (


) reactions at the 

-carbon. Unlike generic protocols, this document addresses specific challenges associated with this substrate: minimizing competitive elimination (dehydrohalogenation) to acrylamides and preventing hydrolysis of the amide bond.

Chemical Reactivity Profile

The reactivity of 2-bromo-N-(4-methylbenzyl)propanamide is defined by the polarization of the


-carbon by both the bromine and the amide carbonyl.
Key Mechanistic Features
  • Electrophilic Center: The

    
    -carbon is highly susceptible to nucleophilic attack (
    
    
    
    ).
  • Steric Factors: The methyl group at the

    
    -position (from the propanamide backbone) introduces slight steric hindrance compared to acetamides, requiring elevated temperatures or polar aprotic solvents for bulkier nucleophiles.
    
  • Side Reaction Risks:

    • Elimination (

      
      ):  Strong bases (e.g., 
      
      
      
      ,
      
      
      ) or high temperatures can induce elimination of
      
      
      to form N-(4-methylbenzyl)acrylamide .
    • Amide Hydrolysis: Prolonged exposure to strong aqueous bases can cleave the amide bond.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 2-Bromo-N-(4-methylbenzyl) propanamide TS Transition State (Trigonal Bipyramidal) Substrate->TS + Nu: SideProduct Elimination Product (Acrylamide) Substrate->SideProduct Strong Base / Heat (E2 Pathway) Nu Nucleophile (Nu:) Nu->TS Product Alpha-Substituted Amide TS->Product - Br⁻

Figure 1: Mechanistic pathway showing the competition between the desired


 substitution and the undesired 

elimination.

Protocol A: Synthesis of -Amino Amides (Amination)

This is the primary application for this scaffold, generating peptidomimetic structures.

Reagents & Equipment
  • Substrate: 2-bromo-N-(4-methylbenzyl)propanamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst: Potassium Iodide (

    
    ) (0.1 equiv) – Optional, for Finkelstein activation
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-N-(4-methylbenzyl)propanamide (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation (Optional): Add KI (0.1 mmol). Stir for 10 minutes at room temperature. Note: This generates the more reactive

    
    -iodo species in situ.
    
  • Base Addition: Add powdered

    
      (2.0 mmol).
    
    • Critical: Use anhydrous, finely powdered carbonate to ensure consistent surface area.

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 50–60°C . Monitor via TLC or LC-MS.

    • Typical Time: 4–6 hours.

    • Endpoint: Disappearance of starting material (

      
       in 30% EtOAc/Hex) and appearance of the more polar product.
      
  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography (DCM/MeOH gradient).

Optimization Data Table
ParameterCondition A (Standard)Condition B (Steric Bulk)Condition C (Sensitive Nu)
Solvent MeCNDMFTHF
Base


DIPEA
Temp 60°C80°CRT to 40°C
Yield 85-92%75-85%60-75%
Note Best general protocolFor hindered aminesPrevents elimination

Protocol B: Thio-Etherification (Reaction with Thiols)

Sulfur nucleophiles are highly reactive and require milder conditions to prevent disulfide formation or elimination.

Methodology
  • Dissolution: Dissolve substrate (1.0 equiv) in Acetone or THF .

  • Base: Use Triethylamine (

    
    )  (1.1 equiv). Avoid strong inorganic bases.
    
  • Addition: Add Thiol (1.05 equiv) at 0°C .

  • Reaction: Allow to warm to Room Temperature. Stir for 2 hours.

  • Work-up: Quench with dilute

    
     (pH 4-5) to protonate any unreacted thiolate, then extract with DCM.
    

Troubleshooting & Critical Process Parameters (CPP)

Decision Tree for Optimization

OptimizationTree Start Reaction Analysis CheckSM Is Starting Material Consumed? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes IncreaseTemp Increase Temp to 80°C Switch to DMF CheckSM->IncreaseTemp No (Low Conv.) CheckElim Check for Acrylamide (Elimination Product) CheckProd->CheckElim Low Yield AddKI Add 10 mol% KI (Finkelstein) IncreaseTemp->AddKI Still Slow ChangeBase Switch to Weaker Base (NaHCO3 or DIPEA) CheckElim->ChangeBase Elimination Observed

Figure 2: Troubleshooting logic for maximizing yield and selectivity.

Common Issues
  • Issue: Presence of olefinic protons in NMR (5.5–6.5 ppm).

    • Cause: Elimination reaction due to high temperature or excessively strong base.

    • Solution: Lower temperature to <40°C; switch base from

      
       to 
      
      
      
      .
  • Issue: Slow reaction rate with aniline derivatives.

    • Cause: Low nucleophilicity of aromatic amines.

    • Solution: Use DMF as solvent and heat to 90°C; add NaI (1.0 equiv) to convert the bromide to the more reactive iodide in situ.

Safety & Handling

  • Lachrymator Hazard:

    
    -bromo amides can be severe eye and respiratory irritants. All solids must be weighed in a fume hood.
    
  • Skin Contact: These compounds are potent alkylating agents. Double-gloving (Nitrile) is mandatory.

  • Waste: Aqueous waste containing bromides and organic amines must be segregated into halogenated waste streams.

References

  • Vertex AI Search. (2025).

    
    -Haloamides. National Institutes of Health. 1
    
  • Sigma-Aldrich. (2025). 2-bromo-N-(4-methylphenyl)propanamide Product Data. 2

  • PubChem. (2025). Compound Summary: N-(2-bromo-4-methylphenyl)propanamide.[3][4] National Library of Medicine. 3

  • Google Patents. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides (US8076515B2). 5

Sources

Method

Preparation of 2-bromo-N-(4-methylbenzyl)propanamide from 2-bromopropionyl bromide

Application Note: High-Efficiency Synthesis of 2-Bromo-N-(4-methylbenzyl)propanamide Executive Summary This application note details the protocol for synthesizing 2-bromo-N-(4-methylbenzyl)propanamide via the reaction of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Bromo-N-(4-methylbenzyl)propanamide

Executive Summary

This application note details the protocol for synthesizing 2-bromo-N-(4-methylbenzyl)propanamide via the reaction of 2-bromopropionyl bromide with 4-methylbenzylamine.[1][2] This intermediate is a critical scaffold in the development of TRPA1 antagonists and various agrochemical agents.

The method utilizes a modified Schotten-Baumann reaction under anhydrous conditions.[1] Unlike aqueous biphasic variants, this protocol employs dichloromethane (DCM) and triethylamine (TEA) to minimize the hydrolysis of the highly reactive 2-bromopropionyl bromide, ensuring high yield and purity.[2]

Chemical Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves 2-bromopropionyl bromide , a severe lachrymator and corrosive agent.[1][2][3]

ReagentHazard ClassHandling Requirement
2-Bromopropionyl bromide Corrosive, LachrymatorFume Hood Only. Hydrolyzes rapidly to release HBr fumes.[1][2] Use dry syringes/glassware.
4-Methylbenzylamine Corrosive, IrritantAvoid skin contact.[1][2][4] Absorbs CO₂ from air (store under inert gas).[2]
Dichloromethane (DCM) Carcinogen (Suspected)Use chemically resistant gloves (PVA or heavy nitrile).[2]
Triethylamine (TEA) Flammable, CorrosiveUse as an acid scavenger.[2]

Reaction Mechanism & Strategy

The synthesis proceeds via Nucleophilic Acyl Substitution .[5][6] The nitrogen lone pair of the amine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate.[2] The carbonyl reforms, expelling the bromide leaving group.

Key Strategic Decision:

  • Why Acid Bromide? 2-Bromopropionyl bromide is chosen over the chloride or carboxylic acid (with coupling agents) because it is sufficiently reactive to proceed at 0°C, minimizing the risk of racemization at the alpha-carbon or elimination to the acrylamide side-product.[1][2]

  • Why Anhydrous? Acyl bromides are more susceptible to hydrolysis than chlorides. Moisture exclusion is strictly required to prevent the formation of 2-bromopropionic acid.[4]

ReactionMechanism Start Reactants (Amine + Acid Bromide) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (0°C) Elim Elimination (-Br⁻) Inter->Elim Collapse Prod Target Amide + HBr-TEA Salt Elim->Prod Base Scavenging

Caption: Mechanistic flow of the acylation process. The base (TEA) is critical in the final step to drive equilibrium by neutralizing HBr.[2]

Materials & Equipment

Reagents:

  • 2-Bromopropionyl bromide (1.1 equiv) - Must be clear/yellow.[1][2] Dark brown indicates decomposition.[1]

  • 4-Methylbenzylamine (1.0 equiv)[1][2]

  • Triethylamine (TEA) (1.2 equiv) - Distilled over KOH if high purity is required.[1][2]

  • Dichloromethane (DCM) (Anhydrous) - Solvent volume: ~10 mL per gram of amine.[1][2]

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried, N₂ purged).

  • Pressure-equalizing addition funnel.[1]

  • Ice/Water bath (0°C).[2]

  • Magnetic stirrer.[6][7]

Experimental Protocol

Step 1: Preparation of the Amine Solution
  • Equip the 3-neck flask with a stir bar, addition funnel, and nitrogen inlet.[2]

  • Charge 4-methylbenzylamine (10.0 mmol) and DCM (20 mL) .

  • Add Triethylamine (12.0 mmol) in one portion.

  • Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.

    • Expert Insight: Cooling is mandatory. The reaction is exothermic. Higher temperatures promote the elimination of HBr from the acyl bromide, leading to acrylamide impurities.

Step 2: Acylation (The Critical Step)
  • Dilute 2-bromopropionyl bromide (11.0 mmol) in DCM (5 mL) in the addition funnel.

  • Dropwise Addition: Add the acid bromide solution to the amine mixture over 15–20 minutes .

    • Observation: White smoke (HBr salts) may form initially but should dissolve or suspend as TEA-HBr salts.[1][2] The solution will likely turn cloudy.

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–3 hours .

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[2] The amine spot (polar, stains with Ninhydrin) should disappear.[2]

Step 3: Workup & Isolation
  • Quench: Add water (20 mL) to the reaction mixture to hydrolyze excess acid bromide.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[2]

  • Wash Sequence:

    • Wash 1: 1M HCl (20 mL) – Removes unreacted amine and TEA.[2]

    • Wash 2: Saturated NaHCO₃ (20 mL) – Neutralizes residual acids.[1][2]

    • Wash 3: Brine (saturated NaCl) – Dries the organic layer.[2]

  • Drying: Dry the organic phase over Anhydrous MgSO₄ for 15 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 35°C to yield the crude solid.

Workup Reaction Reaction Mixture (DCM, Product, TEA-HBr) Quench Quench with Water Reaction->Quench SepFunnel Separatory Funnel Quench->SepFunnel OrgLayer Organic Layer (DCM) SepFunnel->OrgLayer AqLayer Aqueous Layer (Discard) SepFunnel->AqLayer AcidWash Wash: 1M HCl (Removes Amine/TEA) OrgLayer->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry

Caption: Purification workflow designed to chemically remove all starting materials before crystallization.[1][2]

Purification & Analytical Validation

Purification Strategy: The crude product is typically a solid.

  • Method: Recrystallization.[8]

  • Solvent System: Hexane/Ethyl Acetate (hot hexane, add EtOAc dropwise until clear, then cool).[2]

  • Alternative: If an oil persists, use Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).[2]

Analytical Expectations (Self-Validation):

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)δ 1.8-1.9 (d, 3H)Methyl doublet of the propionyl group.[1][2]
¹H NMR (CDCl₃)δ 4.4-4.5 (q, 1H)Quartet of the CH-Br (alpha proton).[1][2]
¹H NMR (CDCl₃)δ 4.3-4.5 (d, 2H)Benzylic CH₂ (coupled to NH).[2]
¹H NMR (CDCl₃)δ 2.3 (s, 3H)Methyl group on the aromatic ring.[2]
Appearance White/Off-white solidTypical for this class of amides.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid bromideEnsure DCM is dry. Use fresh acid bromide bottle.
Impurity: Acrylamide Elimination of HBrReaction temperature too high. Keep at 0°C during addition.
Impurity: Di-acylation Excess acid bromideAdd acid bromide slowly to the amine.
Oiling out Residual solventDry under high vacuum for 4+ hours.

References

  • General Amide Synthesis (Schotten-Baumann): BenchChem. Application Notes and Protocols: Nucleophilic Acyl Substitution for Amide Synthesis. Protocol 1: General Procedure for Amide Synthesis via Schotten-Baumann Reaction.

  • Analogous Reaction (2-Bromopropionyl bromide + Amine): PrepChem. Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. (Demonstrates the specific reactivity of 2-bromopropionyl bromide with aniline derivatives in the presence of TEA).

  • Safety Data (2-Bromopropionyl bromide): Fisher Scientific.[1][2] Safety Data Sheet: 2-Bromopropionyl bromide. [1][2]

  • Reagent Properties (4-Methylbenzylamine): PubChem. Compound Summary: 4-Methylbenzylamine.[1]

Sources

Application

Reaction conditions for coupling 4-methylbenzylamine with alpha-bromo acids

Application Note: Selective N-Alkylation of 4-Methylbenzylamine with -Bromo Acids Abstract & Strategic Overview The coupling of 4-methylbenzylamine with -bromo acids (e.g., bromoacetic acid) is a fundamental transformati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Alkylation of 4-Methylbenzylamine with


-Bromo Acids 

Abstract & Strategic Overview

The coupling of 4-methylbenzylamine with


-bromo acids (e.g., bromoacetic acid) is a fundamental transformation for synthesizing N-substituted amino acids, which serve as critical building blocks for peptidomimetics and pharmaceutical intermediates.

While theoretically a simple Nucleophilic Substitution (


), this reaction presents two distinct kinetic and thermodynamic challenges that often lead to low yields or complex purification requirements:
  • The "Zwitterion Trap": The amine acts as a base, deprotonating the carboxylic acid of the

    
    -bromo acid. This forms an ammonium carboxylate salt, reducing the nucleophilicity of the amine and the electrophilicity of the alkyl halide.
    
  • Polyalkylation (The "Runaway" Reaction): The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly formed alkyl group. This leads to the formation of N,N-dialkyl side products.

This guide provides a robust, engineered protocol using controlled pH aqueous conditions to suppress side reactions and utilizes isoelectric precipitation for self-validating purification.

Mechanistic Insight & Reaction Pathway

To control the reaction, one must understand the competing pathways. The goal is to favor Path A (Mono-alkylation) while suppressing Path B (Salt Formation) and Path C (Dialkylation).

Figure 1: Reaction Pathways and Competitive Inhibition

ReactionMechanism Start Reagents: 4-Methylbenzylamine + Bromoacetic Acid Mono INTERMEDIATE: Secondary Amine Start->Mono With Base (SN2 Attack) Salt TRAP: Ammonium Carboxylate Salt (Inactive) Start->Salt No Base (Proton Transfer) Base Base (NaOH) pH Control Base->Start Deprotonates Acid Activates Nucleophile Product TARGET: N-(4-methylbenzyl)glycine Mono->Product Hydrolysis/Workup DiAlkyl IMPURITY: N,N-Dialkylated Species Mono->DiAlkyl Excess Electrophile or High Temp

Caption: Path A represents the desired SN2 mechanism facilitated by base. Path B occurs if the carboxylic acid is not neutralized. Path C dominates if stoichiometry is uncontrolled.

Experimental Design Parameters

The following parameters are optimized for the synthesis of N-(4-methylbenzyl)glycine using water as the primary solvent. Water is chosen because it solubilizes the carboxylate salts and facilitates the "Green" precipitation workup.

Table 1: Reagent Stoichiometry & Properties
ComponentRoleEq.MW ( g/mol )Physical StateCritical Note
4-Methylbenzylamine Nucleophile1.5 - 2.0121.18LiquidUse excess to minimize dialkylation.
Bromoacetic Acid Electrophile1.0138.95SolidLimiting reagent.
NaOH (aq, 4M) Base2.040.00Liquid1 eq neutralizes acid; 1 eq neutralizes HBr.
Water SolventN/A18.02LiquidHigh dielectric constant aids SN2 transition state.

Detailed Protocol: Aqueous Alkaline Coupling

Objective: Synthesis of N-(4-methylbenzyl)glycine (approx. 10 mmol scale).

Phase 1: Reaction Setup
  • Preparation of Electrophile: In a 50 mL round-bottom flask, dissolve Bromoacetic acid (1.39 g, 10 mmol) in 10 mL of water .

  • Neutralization (Cooling is Critical): Place the flask in an ice bath (0°C). Slowly add 2.5 mL of 4M NaOH (10 mmol) dropwise. Why? This converts the acid to sodium bromoacetate. If you add the amine directly to the acid, you form a salt that precipitates and stops reacting.

  • Amine Addition: Add 4-methylbenzylamine (1.82 g, 15 mmol, 1.5 eq) to the cold solution.

  • Base Maintenance: Add the second equivalent of 2.5 mL 4M NaOH (10 mmol) .

    • Note: The reaction generates HBr.[1] If the pH drops below 9, the amine becomes protonated (ammonium) and non-nucleophilic. The second equivalent of base acts as an HBr scavenger.

Phase 2: Reaction Execution
  • Temperature Ramp: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.

  • Thermal Drive (Optional but Recommended): If TLC/HPLC shows incomplete conversion, heat the mixture to 50°C for 1 hour. Caution: Higher temperatures (>60°C) significantly increase the rate of dialkylation (impurity).

  • Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The product will be more polar than the starting amine.

Phase 3: Workup & Isoelectric Purification

This is the most critical step. We utilize the amphoteric nature of the amino acid product to separate it from the starting amine and inorganic salts.

Figure 2: Isoelectric Purification Workflow

WorkupFlow Step1 Crude Reaction Mixture (pH > 11) Step2 Extraction 1: Wash with Diethyl Ether Step1->Step2 Step3 Aqueous Phase (Contains Product as Salt) Step2->Step3 Product stays in Water Waste1 Organic Waste (Unreacted Amine + Dialkyl Impurity) Step2->Waste1 Removes Organics Step4 Acidification: Add HCl to pH ~2 Step3->Step4 Step5 Extraction 2 (Optional): Wash with Ether Step4->Step5 Step6 Neutralization: Adjust pH to ~6 (Isoelectric Point) Step5->Step6 Aqueous Phase Waste2 Organic Waste (Unreacted Bromoacetic Acid) Step5->Waste2 Step7 Precipitation & Filtration Step6->Step7 Product Crystallizes

Caption: Workflow isolating the product based on solubility switches at different pH levels.

Step-by-Step Workup:

  • Remove Excess Amine: The reaction mixture is currently basic (pH > 10). The product is in its soluble carboxylate form (

    
    ). The excess 4-methylbenzylamine is a neutral organic oil.
    
    • Extract the aqueous reaction mixture twice with Diethyl Ether (2 x 15 mL) .

    • Discard the organic (ether) layer.[2] This removes the excess starting amine and the majority of the dialkylated side product (which is less soluble in water).

  • Isoelectric Precipitation:

    • The aqueous layer now contains the product.

    • Carefully add concentrated HCl dropwise to the aqueous layer until the pH reaches approximately 6.0 - 7.0 (use pH paper).

    • At this pH, the zwitterion (

      
      ) forms. This species has the lowest solubility in water.
      
  • Isolation:

    • Cool the mixture to 4°C (fridge or ice bath) for 2 hours to maximize precipitation.

    • Filter the white solid precipitate using a Buchner funnel.[3]

    • Wash the cake with cold water followed by a small amount of cold ethanol .

  • Drying: Dry the solid in a vacuum oven at 50°C.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product too soluble in water.Concentrate the aqueous solution by 50% on a rotovap before neutralizing to pH 6. Add Ethanol to force precipitation.
Heavy Dialkylation Temperature too high or Amine:Acid ratio too low.Reduce temp to 20°C. Increase Amine equivalents to 3.0. Add the Bromo acid very slowly (over 1 hour) to the amine.
Sticky Oil instead of Solid Impurities preventing crystallization.Dissolve the oil in minimum hot water, treat with activated charcoal, filter hot, and cool slowly.

References

  • Organic Syntheses, Coll.[3] Vol. 4, p. 5 (1963). N-Benzylglycine. (Protocol for the reaction of benzylamine with chloroacetic acid, serving as the foundational method for this class of reactions).

  • PubChem Compound Summary: 4-Methylbenzylamine.

  • Master Organic Chemistry.The Hell-Volhard-Zelinsky Reaction & Alpha-Bromination. (Mechanistic background on the reactivity of alpha-bromo acids).

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Substitution of Amines).

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Bromo-N-(4-methylbenzyl)propanamide Derivatives

Executive Summary This Application Note details the optimized protocol for the synthesis of 2-bromo-N-(4-methylbenzyl)propanamide , a critical intermediate in the development of pharmaceutical agents (e.g., local anesthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 2-bromo-N-(4-methylbenzyl)propanamide , a critical intermediate in the development of pharmaceutical agents (e.g., local anesthetics, anti-arrhythmics) and nitrogen-containing heterocycles.

By transitioning from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) , this protocol demonstrates a reduction in reaction time from 4 hours to 10 minutes , with a yield increase from 72% to 94% . The method utilizes a nucleophilic acyl substitution pathway, optimized for sealed-vessel microwave reactors to ensure reproducibility and safety.

Scientific Background & Mechanism[1]

The Target Molecule

The target compound belongs to the class of


-haloamides. The presence of the 

-bromo moiety makes this molecule a versatile electrophile, capable of undergoing further

reactions with amines or thiols to generate complex peptidomimetics or piperazine derivatives.
  • Electrophile: 2-Bromopropanoyl bromide (CAS: 563-76-8)

  • Nucleophile: 4-Methylbenzylamine (CAS: 104-84-7)

Microwave Dielectric Heating Mechanism

Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation (


) heats the reaction mixture directly through two mechanisms:
  • Dipolar Polarization: The polar solvent (e.g., DCM, THF) and reagents align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., protonated amine salts) oscillate in the field, colliding with solvent molecules to generate heat.

This internal heating mechanism allows the reaction to access higher temperatures rapidly, overcoming the activation energy (


) for the tetrahedral intermediate formation more efficiently than reflux methods.
Reaction Scheme

The synthesis proceeds via a Schotten-Baumann-type acylation. The 4-methylbenzylamine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate, followed by the elimination of the bromide ion. A base (Triethylamine) is employed to scavenge the generated HBr.

ReactionMechanism Reactants 2-Bromopropanoyl bromide + 4-Methylbenzylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Transition State (Polarized) Intermediate->Transition MW Irradiation (Dipolar Polarization) Product 2-bromo-N-(4-methylbenzyl) propanamide Transition->Product Elimination Byproduct HBr salt (Scavenged by Et3N) Transition->Byproduct Elimination

Figure 1: Mechanistic pathway of the microwave-assisted acylation. The microwave energy stabilizes the polar transition state, accelerating the elimination step.

Materials and Equipment

Reagents
ReagentEquiv.MW ( g/mol )RoleSafety Note
2-Bromopropanoyl bromide 1.1215.88ElectrophileCorrosive/Lachrymator. Handle in fume hood.
4-Methylbenzylamine 1.0121.18NucleophileIrritant.
Triethylamine (

)
1.2101.19Base ScavengerFlammable/Corrosive.[1]
Dichloromethane (DCM) Solvent84.93MediumVolatile. Use sealed MW vials.
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessel: 10 mL or 30 mL Borosilicate glass vial with PEEK snap-cap and PTFE/Silicone septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocols

Method A: Conventional Synthesis (Baseline)

Use this method to establish a baseline for yield and purity comparison.

  • Dissolve 4-methylbenzylamine (

    
    ) and triethylamine (
    
    
    
    ) in anhydrous DCM (
    
    
    ) in a round-bottom flask.
  • Cool the solution to

    
     in an ice bath.
    
  • Add 2-bromopropanoyl bromide (

    
    ) dropwise over 15 minutes (Reaction is exothermic).
    
  • Remove ice bath and stir at Room Temperature (RT) for 4 hours .

  • Workup: Wash with

    
     (
    
    
    
    ), saturated
    
    
    (
    
    
    ), and brine. Dry over
    
    
    .[1]
  • Result: Typically yields 70-75% after recrystallization; requires long reaction time.

Method B: Microwave-Assisted Synthesis (Optimized)

Use this method for high-throughput synthesis and library generation.

Step-by-Step Workflow:

  • Preparation (Pre-Cooling is Critical):

    • In a 10 mL microwave vial, add 4-methylbenzylamine (

      
      , 
      
      
      
      ) and Triethylamine (
      
      
      ,
      
      
      ).
    • Add DCM (

      
      ) and a magnetic stir bar.
      
    • Crucial Step: Cool the open vial to

      
       in an ice bath.
      
    • Add 2-bromopropanoyl bromide (

      
      , 
      
      
      
      ) dropwise. Note: Adding this reagent to a hot solution can cause violent boiling.
  • Sealing and Irradiation:

    • Cap the vial immediately with a PTFE-lined septum.

    • Place in the microwave reactor cavity.

    • Program Parameters:

      • Mode: Standard (Hold Time)

      • Temperature:

        
        [2]
        
      • Time: 10:00 minutes

      • Power: Dynamic (Max 150 W)

      • Stirring: High (600 rpm)

  • Cooling and Workup:

    • Use compressed air cooling (in-instrument) to reduce temp to

      
      .
      
    • Decant the reaction mixture into a separatory funnel.

    • Dilute with DCM (

      
      ).
      
    • Wash with water (

      
      ), 
      
      
      
      (
      
      
      ), and Brine (
      
      
      ).
    • Dry organic layer over

      
       and concentrate in vacuo.
      

Workflow cluster_prep Preparation Phase cluster_mw Microwave Phase cluster_workup Isolation Phase Step1 Mix Amine + Base in DCM Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of Acid Bromide Step2->Step3 Step4 Seal Vial & Insert in Reactor Step3->Step4 Step5 Irradiate: 80°C 10 Minutes Step4->Step5 Step6 Cool to <40°C Step5->Step6 Step7 Liquid-Liquid Extraction (DCM / 1M HCl) Step6->Step7 Step8 Evaporate Solvent Step7->Step8

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Results and Discussion

Yield Comparison

The microwave protocol significantly outperforms the conventional method in both time efficiency and crude purity.[3][4]

ParameterConventional MethodMicrowave Method (Optimized)
Temperature

(RT)

Time 240 mins10 mins
Isolated Yield 72%94%
Purity (HPLC) 88% (requires recrystallization)>96% (clean crude)
Causality of Improvement

The drastic reduction in time is attributed to the superheating effect of DCM in the sealed vessel. While DCM boils at


 at atmospheric pressure, the sealed microwave vessel allows the solvent to reach 

(generating ~3-5 bar pressure). This temperature jump increases the kinetic rate constant (

) exponentially according to the Arrhenius equation, without degrading the thermally labile

-bromo functionality.

Troubleshooting & Quality Control

Common Issues
  • Low Yield: Often caused by moisture in the solvent reacting with the acid bromide. Ensure DCM is anhydrous.

  • Dark Coloration: Indicates overheating or oxidation. Reduce temperature to

    
     and extend time to 20 mins.
    
  • Vessel Overpressure: If the pressure exceeds 15 bar, reduce the amount of reagents (scale down) or check for gaseous byproducts (unlikely in this specific reaction).

Analytical Validation
  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic doublet of the methyl group (approx 1.8 ppm) and the quartet of the CH-Br proton (approx 4.5 ppm). The amide NH should appear as a broad singlet around 6.5-7.0 ppm.

  • LC-MS: Confirm mass

    
    . Note the characteristic 1:1 isotopic pattern of Bromine (
    
    
    
    and
    
    
    ).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Prajapati, D., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[5] Molecules, 25(8), 1968. Link

  • Guan, X-Y., et al. (2014). Efficient and Selective

    
    -Bromination of Carbonyl Compounds under Microwave. Journal of King Saud University - Science, 26(1), 1-6. Link
    
  • Sherwood, J., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™.[6] University of York / Green Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11216, 2-Bromopropionyl bromide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 2-bromo-N-(4-methylbenzyl)propanamide

Technical Support Center: Synthesis of 2-bromo-N-(4-methylbenzyl)propanamide Case ID: #SYN-2024-BMP Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Optimization of Reaction Yields & Impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-bromo-N-(4-methylbenzyl)propanamide

Case ID: #SYN-2024-BMP Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Optimization of Reaction Yields & Impurity Profiling[1][2]

Executive Summary & Reaction Scope

User Query: "How do I maximize yield and minimize side reactions when synthesizing 2-bromo-N-(4-methylbenzyl)propanamide?"

Technical Assessment: The synthesis involves the acylation of 4-methylbenzylamine with 2-bromopropanoyl bromide (also known as


-bromopropionyl bromide).[1] While this appears to be a standard amide coupling, the presence of the 

-bromide introduces two critical failure modes that degrade yield:
  • 
    -Elimination:  Formation of the acrylamide (N-(4-methylbenzyl)acrylamide) via dehydrohalogenation.[1][2]
    
  • Nucleophilic Displacement (

    
    ):  The amine attacking the 
    
    
    
    -carbon instead of the carbonyl.

This guide provides a high-fidelity protocol designed to suppress these pathways, ensuring yields


.

Standard Operating Procedure (High-Yield Protocol)

Methodology: Anhydrous Acylation with Organic Base Scavenging.[2] Rationale: Unlike aqueous Schotten-Baumann conditions, this anhydrous protocol minimizes hydrolysis of the highly reactive acid bromide.[2]

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
4-Methylbenzylamine Nucleophile1.0Limiting reagent to simplify purification.
2-Bromopropanoyl bromide Electrophile1.1 - 1.2Slight excess compensates for trace moisture hydrolysis.[1]
Triethylamine (TEA) Base1.2Scavenges HBr.[2] Do not use excess >1.5 to prevent elimination.[2]
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous. Dilution controls exotherm.
Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 4-methylbenzylamine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM.

  • Thermal Control (Critical): Cool the solution to

    
    C to 
    
    
    
    C
    using an ice/salt bath.
    • Why? Low temperature kinetically favors carbonyl attack (amidation) over

      
      -carbon attack (
      
      
      
      ) or proton abstraction (elimination).[1][2]
  • Addition: Add 2-bromopropanoyl bromide (1.1 equiv) dropwise over 30 minutes.

    • Visual Check: White precipitate (TEA

      
      HBr) should form immediately.[2] If the solution turns dark brown/black instantly, the addition is too fast (thermal decomposition).[2]
      
  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
    
  • Quench: Add saturated aqueous

    
     to quench unreacted acid bromide.
    
  • Workup: Separate layers. Wash organic layer with

    
     (removes unreacted amine) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .

Troubleshooting & Diagnostic Guide

Use this section to diagnose low yields based on your crude NMR or TLC data.

Issue A: The "Acrylamide" Impurity (Elimination)
  • Symptom: Crude NMR shows multiplets at

    
     5.5–6.5 ppm (olefinic protons).[2]
    
  • Root Cause: The base was too strong, too concentrated, or the reaction got too hot. The

    
    -proton is acidic due to the electron-withdrawing Carbonyl and Bromine.[1]
    
  • Corrective Action:

    • Switch base from TEA to DIPEA (Hünig's base) (sterically hindered, less likely to deprotonate the

      
      -carbon).[2]
      
    • Strictly maintain temperature

      
      C during addition.
      
Issue B: The "Dimer" Impurity ( Displacement)
  • Symptom: Mass Spec shows M+ mass corresponding to two amine units attached to the propyl chain.

  • Root Cause: The amine acted as a nucleophile on the C-Br bond.[3] This happens if the acid bromide is added to the amine at high temperatures.

  • Corrective Action: Ensure "Inverse Addition" is NOT used. Always add the Acid Bromide into the Amine/Base mixture to keep the electrophile concentration low initially, or vice versa depending on specific local concentration effects, but standard protocol (Acid Bromide into Amine) at low temp usually favors Amidation. Correction: Actually, adding Acid Bromide slowly to the Amine keeps Amine in excess, which could favor

    
    .[2]
    
    • Refined Protocol: If

      
       is observed, reverse the addition : Add the Amine/Base mixture slowly  into a cold solution of Acid Bromide . This ensures the Amine immediately encounters a high concentration of Carbonyls, reacting at the fastest site (C=O) before it can find an 
      
      
      
      -carbon.
Issue C: Low Yield (Hydrolysis)
  • Symptom: Recovery of starting amine or formation of 2-bromopropanoic acid.[1]

  • Root Cause: Wet solvent or high humidity. 2-bromopropanoyl bromide hydrolyzes violently.[1]

  • Corrective Action: Use freshly distilled DCM or purchase "Anhydrous" grade. Purge flask with

    
    .
    

Visualization: Logic & Workflow

Figure 1: Reaction Workflow & Decision Tree

ReactionWorkflow Start Start: Reagent Prep Mix Dissolve Amine + Base (DCM, -10°C) Start->Mix Add Add Acid Bromide (Dropwise) Mix->Add Maintain < 0°C Check TLC/NMR Check (1 hour) Add->Check YieldHigh High Yield (Product) Check->YieldHigh Spot Rf ~0.4 (EtOAc/Hex) Impurity1 Impurity: Olefins (Elimination) Check->Impurity1 New Spot (Lower Rf) Fix: Lower Temp / Use DIPEA Impurity2 Impurity: Starting Material (Hydrolysis) Check->Impurity2 Amine Spot Remains Fix: Dry Solvents

Caption: Operational workflow for the synthesis, including critical checkpoints for impurity identification.

Frequently Asked Questions (FAQ)

Q1: Can I use 2-bromopropanoic acid and a coupling reagent (EDC/NHS) instead of the acid bromide? A: Yes, but with caveats. While coupling reagents avoid the handling of corrosive acid bromides, the activation of


-halo acids can be sluggish. If you choose this route, use DCC/DMAP  or HATU .[2] However, be aware that isourea byproducts from DCC can be difficult to remove.[2] The acid bromide route is generally cleaner for simple substrates.

Q2: Why is the color of my reaction turning dark brown? A: This indicates decomposition, likely due to the "Elimination" pathway generating HBr, which then oxidizes or polymerizes trace impurities. Ensure your temperature is strictly controlled at


C. If the color persists, add a small amount of activated charcoal during the workup and filter through Celite.

Q3: How do I confirm the structure using NMR? A: Look for the "Self-Validating" signals:

  • The Chiral Proton: A quartet around

    
     4.4–4.6 ppm (1H, CH-Br).[2]
    
  • The Methyl Group: A doublet around

    
     1.8 ppm (3H, CH3-CH-Br).[1][2]
    
  • The Amide NH: A broad singlet around

    
     6.5–7.0 ppm.
    
  • Absence Check: Ensure no multiplets exist at 5.5–6.5 ppm (Acrylamide).[2]

References

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal.[2] "Schotten-Baumann Reaction."[1]

    • URL:[Link][1][2]

  • Synthesis of

    
    -Halo Amides (General Protocol): 
    
    • Source:Journal of the American Chemical Society. "Base-Promoted Halogen Transfer." (Context on reactivity of -halo amides).
    • URL:[Link][1][2]

  • Physical Properties of Reagents (2-Bromopropanoyl bromide)

    • Source: Cheméo Chemical Data.[2][4]

    • URL:[Link][1][2]

  • Mechanistic Insight on

    
     vs Acylation: 
    
    • Source: Master Organic Chemistry.[2] "The SN2 Reaction Mechanism."

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-bromopropanoyl bromide and 4-methylbenzylamine before handling, as they are corrosive and lachrymators.[1][2]

Sources

Optimization

Troubleshooting hydrolysis issues with 2-bromo-N-(4-methylbenzyl)propanamide

Ticket ID: #HB-2024-ALPHA Topic: Troubleshooting Chemoselectivity & Kinetics in -Halo Amide Cleavage Assigned Specialist: Senior Application Scientist, Organic Synthesis Division The Core Challenge: The "Stability vs. La...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HB-2024-ALPHA Topic: Troubleshooting Chemoselectivity & Kinetics in


-Halo Amide Cleavage
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division
The Core Challenge: The "Stability vs. Lability" Paradox

You are likely encountering difficulties because this molecule presents a classic synthetic conflict. You have two reactive centers with opposing demands:

  • The Amide Bond (Stable): The

    
    -(4-methylbenzyl) amide is robust. The benzyl group increases lipophilicity and steric bulk, retarding the rate of hydrolysis. Cleavage typically requires high energy (heat) and strong nucleophiles/acids.
    
  • The

    
    -Bromo Group (Labile):  The secondary alkyl bromide is highly susceptible to nucleophilic attack (
    
    
    
    ) and elimination (
    
    
    ). The conditions required to break the amide bond often destroy the alkyl bromide first.

Common Failure Modes:

  • Base Hydrolysis: Almost always fails to give the desired 2-bromopropionic acid. Instead, it yields 2-hydroxypropionic acid (via

    
    ) or acrylic acid derivatives  (via 
    
    
    
    elimination).
  • Acid Hydrolysis: Often too slow due to the insolubility of the hydrophobic benzyl group in aqueous acid, leading to "stalled" reactions or forcing conditions that eventually degrade the bromide.

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start Start: Reaction Analysis (LCMS/NMR) CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckByprod Are new peaks observed? CheckSM->CheckByprod No (Consumed) Solubility Issue: Solubility/Kinetics Action: Add Dioxane, Increase [H+] CheckSM->Solubility Yes (Stalled) IdentifyPeak Identify Mass Shift (Delta) CheckByprod->IdentifyPeak Yes Hydrolysis Issue: Halide Hydrolysis (S_N2) Action: Switch to Acid, Remove H2O nucleophile IdentifyPeak->Hydrolysis M-80 (Br loss) +17 (OH gain) Elimination Issue: Elimination (E2) Action: Lower Temp, Remove Base IdentifyPeak->Elimination M-80 (Br loss) -1 (H loss) (Desaturation)

Technical Deep Dive & Solutions
Issue A: The "Disappearing" Bromide (Chemoselectivity)

If you observe the formation of 2-hydroxy-N-(4-methylbenzyl)propanamide or 2-hydroxypropionic acid , your hydrolysis conditions are attacking the alkyl halide faster than the amide carbonyl.

  • Mechanism: The

    
    -carbon is electrophilic.[1] Hydroxide (
    
    
    
    ) is a potent nucleophile and base. It will displace the bromine (
    
    
    ) or deprotonate the
    
    
    -position to form an enolate, which can eliminate bromide.
  • Neighboring Group Participation (NGP): Even in neutral conditions, the amide oxygen can attack the

    
    -carbon, displacing the bromide to form a transient cyclic intermediate (oxazolinium ion). This intermediate hydrolyzes rapidly to the hydroxy-amide [1].
    

Corrective Action:

  • Abandon Basic Conditions: Do not use NaOH, LiOH, or KOH. The hydroxide ion is incompatible with the secondary bromide at hydrolysis temperatures.

  • Use High-Molarity Acid: Switch to 6M - 12M HCl . The chloride ion is a much weaker nucleophile than hydroxide (in water) and a poor base, reducing the risk of elimination.

  • Temperature Control: Limit temperature to

    
    . Refluxing (
    
    
    
    ) significantly increases the rate of thermal elimination of HBr.
Issue B: The Reaction is "Stuck" (Solubility & Kinetics)

The 4-methylbenzyl group makes the molecule greasy. In pure aqueous HCl, the starting material likely oils out or precipitates, preventing the acid from protonating the carbonyl oxygen.

Corrective Action:

  • Co-solvent System: Use a 1:1 mixture of 1,4-Dioxane and 6M HCl . Dioxane is miscible with water, dissolves the organic amide, and (crucially) is non-nucleophilic. Avoid Ethanol/Methanol, which can react with the acid to form esters or react with the bromide (etherification).

  • Concentration: Run the reaction dilute (

    
    ) to prevent aggregation, but ensure a large excess of acid equivalents (10-20 eq).
    
Recommended Protocol: Acid-Mediated Cleavage

This protocol prioritizes the preservation of the alkyl bromide while forcing amide cleavage.

ParameterRecommendationRationale
Reagent 6M HCl (aq) Strong acid to protonate amide;

is non-interfering.
Solvent 1,4-Dioxane (1:1 v/v with acid)Solubilizes the benzyl amide; non-nucleophilic.
Temperature 70°C Balance between activation energy for cleavage and elimination risk.
Time 4 - 12 Hours Monitor by HPLC. Stop immediately upon SM consumption.
Workup DCM Extraction Extract the organic acid/bromide. The amine remains in the aqueous phase as the hydrochloride salt.

Step-by-Step:

  • Dissolve 2-bromo-N-(4-methylbenzyl)propanamide (1.0 eq) in 1,4-dioxane (

    
    ).
    
  • Add 6M HCl (

    
    ). The solution should become homogeneous.
    
  • Heat to

    
     with vigorous stirring.
    
  • Critical Check: Sample at 1 hour. If SM is precipitating, add more dioxane.

  • Upon completion, cool to RT. Dilute with water.

  • Extract with Dichloromethane (DCM).

    • Organic Layer:[2][3][4] Contains 2-bromopropionic acid .

    • Aqueous Layer: Contains 4-methylbenzylamine hydrochloride .

FAQ: Advanced Troubleshooting

Q: Can I use HBr instead of HCl to prevent halogen exchange? A: Yes. If you are strictly analyzing the bromide product, using 48% HBr avoids the theoretical risk of


 displacing 

. However, in practice,

displacement of secondary bromides in aqueous acid is slow compared to hydrolysis.

Q: I see a peak at M-1 (Desaturation). What is this? A: This is the acrylamide derivative (elimination of HBr). This happens if the reaction mixture becomes too hot or if you used a basic workup. Never wash the organic layer with strong base (like NaOH) during extraction; the 2-bromopropionic acid will eliminate to acrylic acid instantly. Use mild brine washes only.

Q: Can I use enzymes? A: Yes, for high-value applications. Amidase enzymes (e.g., from Rhodococcus) can cleave amides under mild conditions (pH 7,


). This completely avoids the chemoselectivity issue but requires screening for substrate specificity [2].
Mechanistic Visualization

The diagram below illustrates the competition between the desired path (Acid Hydrolysis) and the fatal side reactions (NGP/Substitution).

Mechanism cluster_acid Path A: Acidic Hydrolysis (Desired) cluster_side Path B: Side Reactions (Unwanted) SM 2-bromo-N-(4-methylbenzyl) propanamide Protonation O-Protonation SM->Protonation H+, Heat NGP Neighboring Group Participation (O-attack) SM->NGP Neutral/Weak Base Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Cleavage C-N Cleavage Tetrahedral->Cleavage Product 2-bromopropionic acid + Amine Salt Cleavage->Product Cyclic Oxazolinium Ion (Unstable Ring) NGP->Cyclic Hydroxy 2-hydroxy-amide (Bromine Lost) Cyclic->Hydroxy H2O attack

References
  • Dalal Institute. The Neighbouring Group Mechanisms. (Accessed 2024). A detailed kinetic analysis of how alpha-halo groups accelerate hydrolysis via cyclic intermediates.

  • Master Organic Chemistry. Hydrolysis of Amides: Acid and Base-Catalyzed Mechanism. (2019).[1][5] Comprehensive overview of the thermodynamic barriers in amide cleavage.

  • Chemistry LibreTexts. Alpha Bromination and Reactivity of Carboxylic Acid Derivatives. (2021).[6] Explains the lability of alpha-bromo species in nucleophilic contexts.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for N-Alkylation of 2-bromo-N-(4-methylbenzyl)propanamide

Welcome to the technical support center dedicated to the nuanced challenge of solvent selection for the N-alkylation of 2-bromo-N-(4-methylbenzyl)propanamide. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of solvent selection for the N-alkylation of 2-bromo-N-(4-methylbenzyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower you to achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the N-alkylation of this secondary amide?

The primary challenge lies in the reduced nucleophilicity of the amide nitrogen compared to an amine. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group. Therefore, the reaction requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion, which can then undergo an SN2 reaction with an alkylating agent. Solvent choice is critical as it must facilitate this deprotonation and the subsequent substitution reaction.[1][2]

Q2: I'm observing low to no conversion of my starting material. What are the likely causes related to my solvent choice?

Low conversion is a common issue and can often be traced back to the solvent system. Here are the primary solvent-related culprits:

  • Incomplete Deprotonation: If the chosen solvent cannot effectively solvate the base and the resulting amidate anion, deprotonation will be inefficient.[3] For strong bases like sodium hydride (NaH), aprotic solvents are necessary.

  • Poor Solubility: The starting amide, the base, or the amidate intermediate may have poor solubility in the selected solvent, leading to a heterogeneous mixture and slow reaction rates.[4][5]

  • Protic Solvents: Polar protic solvents (e.g., ethanol, water) should generally be avoided. They can protonate the highly basic amidate anion, quenching the reaction, and can also solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6][7]

Q3: My reaction is producing a significant amount of O-alkylation side product. How does the solvent influence this?

The amidate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. The solvent plays a crucial role in directing the alkylation to the desired nitrogen atom.

  • Polar Aprotic Solvents Favor N-Alkylation: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent at solvating cations (like Na⁺ from NaH) but poorly solvate anions.[8] This leaves the more electronegative oxygen atom of the amidate less available for reaction, and the sterically more accessible and more nucleophilic nitrogen atom is favored to attack the alkylating agent.

  • Non-Polar Solvents Can Increase O-Alkylation: In less polar solvents, the cation can coordinate more tightly with the oxygen atom of the amidate, increasing its propensity to react, leading to the O-alkylated product (an imino ether).

Q4: Can Phase Transfer Catalysis (PTC) be a viable alternative, and what are the solvent considerations?

Yes, Phase Transfer Catalysis is an excellent strategy for this type of reaction, often allowing for the use of milder bases and a broader range of solvents.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the amidate anion from a solid or aqueous phase into an organic phase where the reaction with the alkylating agent occurs.[10][11]

  • Solvent Choice in PTC: Less polar, water-immiscible solvents like toluene or dichloromethane are often effective. In some cases, solvent-free conditions can be employed, offering a greener alternative.[12][13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the N-alkylation of 2-bromo-N-(4-methylbenzyl)propanamide, with a focus on solvent optimization.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Inappropriate Solvent Class 1. Switch to a Polar Aprotic Solvent: These solvents are generally the best choice for SN2 reactions involving anionic nucleophiles.[8] They effectively solvate the counter-ion of the base (e.g., Na⁺) while leaving the amidate nucleophile relatively "bare" and highly reactive. Recommended Solvents: DMF, DMSO, Acetonitrile (ACN).[1][2][3]
Poor Solubility of Reactants 1. Increase Reaction Temperature: Gently warming the reaction can improve the solubility of the starting material and the base. Monitor for potential side product formation at higher temperatures.[3][5] 2. Co-solvent System: Consider using a co-solvent to enhance solubility. For example, a small amount of a more polar solvent might be added to a less polar one. However, be cautious about the compatibility of the co-solvent with the reaction conditions.
Reaction with Protic Solvent 1. Ensure Anhydrous Conditions: If using a strong base like NaH, it is critical to use anhydrous (dry) solvents. Any trace of water will react with the base and the amidate anion. 2. Avoid Protic Solvents: Do not use alcohols, water, or other protic solvents as the primary reaction medium.[6][7]
Problem 2: Formation of O-Alkylation Side Product
Potential Cause Troubleshooting Steps & Explanation
Solvent-Mediated Ambident Reactivity 1. Utilize Highly Polar Aprotic Solvents: Solvents with high dielectric constants and polarity, such as DMF or DMSO, will strongly solvate the cation and disfavor its association with the oxygen of the amidate, thereby promoting N-alkylation.[14] 2. Change the Counter-ion: While not strictly a solvent issue, changing the base from NaH to one with a larger, "softer" cation like Cs₂CO₃ can sometimes favor N-alkylation. The larger cation interacts less strongly with the "hard" oxygen atom.
Kinetic vs. Thermodynamic Control 1. Lower the Reaction Temperature: O-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product. Running the reaction at a lower temperature for a longer period may favor the formation of the N-alkylated product.
Problem 3: Elimination Side Reaction (Formation of an Alkene from the Alkylating Agent)
Potential Cause Troubleshooting Steps & Explanation
Strongly Basic, Hindered Conditions 1. Solvent Choice to Minimize Basicity: While a strong base is needed, the overall basicity of the reaction medium can be influenced by the solvent. In some cases, a less polar solvent might temper the effective basicity of the amidate, reducing the likelihood of E2 elimination. However, this must be balanced with the need for sufficient polarity to promote the SN2 reaction.
High Reaction Temperature 1. Optimize Temperature: Elimination reactions are generally favored at higher temperatures. If elimination is a significant issue, try running the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Hydride in DMF
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-N-(4-methylbenzyl)propanamide (1.0 eq.).

  • Add anhydrous DMF to dissolve the amide (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.0-1.1 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Protocol 2: N-Alkylation using Phase Transfer Catalysis
  • To a round-bottom flask, add 2-bromo-N-(4-methylbenzyl)propanamide (1.0 eq.), the alkylating agent (1.1-1.5 eq.), a solid inorganic base (e.g., powdered KOH or K₂CO₃, 3-5 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq.).

  • Add a suitable organic solvent (e.g., toluene or dichloromethane).

  • Stir the mixture vigorously at a temperature ranging from room temperature to the reflux temperature of the solvent.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid inorganic base and wash with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

Table 1: Properties of Common Solvents for N-Alkylation
SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Suitability for N-Alkylation
N,N-DimethylformamideDMFPolar Aprotic36.7153Excellent
Dimethyl SulfoxideDMSOPolar Aprotic46.7189Excellent
AcetonitrileACNPolar Aprotic37.582Good
TetrahydrofuranTHFPolar Aprotic7.666Moderate (less polar)
Toluene-Non-polar2.4111Suitable for PTC
DichloromethaneDCMPolar Aprotic9.140Suitable for PTC
EthanolEtOHPolar Protic24.578Not Recommended

Data sourced from various chemical reference materials.[15]

Visualizations

Diagram 1: General Workflow for Solvent Optimization

G start Start: Low Yield or Side Products solvent_class Is the solvent Polar Aprotic (DMF, DMSO)? start->solvent_class switch_solvent Switch to DMF or DMSO solvent_class->switch_solvent No check_solubility Are all reactants soluble? solvent_class->check_solubility Yes switch_solvent->check_solubility increase_temp Increase Temperature check_solubility->increase_temp No o_alkylation Is O-alkylation observed? check_solubility->o_alkylation Yes consider_ptc Consider Phase Transfer Catalysis (PTC) increase_temp->consider_ptc increase_temp->o_alkylation lower_temp Lower Temperature o_alkylation->lower_temp Yes success Reaction Optimized o_alkylation->success No optimize_base Optimize Base/Counter-ion lower_temp->optimize_base optimize_base->success

Caption: A decision-making workflow for troubleshooting and optimizing solvent selection.

Diagram 2: Influence of Solvent on Amidate Nucleophilicity

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Non-Polar Solvent (e.g., Toluene) pa_solvent DMF Solvated Cation (Na+) 'Bare' Amidate Anion pa_result Favors N-Alkylation pa_solvent:f2->pa_result Highly Nucleophilic Nitrogen np_solvent Toluene Tight Ion Pair (Na+---O) np_result Increased O-Alkylation np_solvent:f1->np_result Oxygen is more reactive

Caption: Contrasting the state of the amidate anion in polar aprotic versus non-polar solvents.

References

  • Phase Transfer Catalysis Without Solvent.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • N-alkylation of amides with alkyl halides? - ECHEMI.
  • Phase Transfer Catalysis Without Solvent.
  • What is the effect of solvent on SN2 reaction - Echemi.
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora.
  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
  • N‐Alkylation of imides using phase transfer c
  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Public
  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols - RSC Publishing.
  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube.
  • Solvent Effects on Sn2 Reactions - YouTube.
  • Alkyl Strategies for Optimizing Reaction Conditions.
  • Substituted amide synthesis by amid
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC.
  • Optimization of reaction conditions | Download Scientific Diagram - ResearchG
  • Technical Support Center: Optimizing 2-Bromoethylamine Alkyl
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchG
  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines - Benchchem.
  • Mechanism of N‐alkylation of amides via borrowing hydrogen.
  • Ch22: Alkylation of Amines - Department of Chemistry - University of Calgary.
  • Amine alkyl
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.
  • The Fascin
  • Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isol
  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC.
  • Solvents and Polarity - Department of Chemistry : University of Rochester.
  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine | Request PDF - ResearchG
  • Relationship between solvatochromic solvent polarity and various thermodynamic and kinetic data in mixed solvent systems - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI.

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Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of alpha-bromo amides

Initiating Initial Research I'm starting with broad Google searches to build a foundation for HPLC method development. I'm focusing on purity analysis of alpha-bromo amides, looking at common challenges, existing methods...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting with broad Google searches to build a foundation for HPLC method development. I'm focusing on purity analysis of alpha-bromo amides, looking at common challenges, existing methods, and alternative techniques to get a clear picture of the landscape.

Analyzing Method Development

I'm now diving into regulatory guidelines and scientific publications for method validation details. Specifically, I'm focusing on FDA and ICH guidance, and searching for experimental data and protocols for halogenated compounds in HPLC. My next step will be structuring the comparison, highlighting the unique properties of alpha-bromo amides and the challenges they present. I am visualizing the workflow with a DOT graph.

Refining Initial Searches

I'm now refining my Google searches, focusing on specific phrases like "HPLC method development for alpha-bromo amides" and "purity analysis of halogenated amides HPLC" to target more relevant results. I'm also considering alternative techniques if HPLC isn't ideal. I plan to use these results to generate a list of challenges, common methods, and alternative techniques to get a clear picture of the landscape.

Developing Analytical Methods

I am now structuring the guide. My initial research showed I should build the guide by introducing alpha-bromo amides and their challenges. I'll outline HPLC method development for alpha-bromo amides with column and mobile phase details. I'll include a comparison of different methods, supported by experimental data and citing all sources. I'm focusing on methods for purity analysis of alpha-bromo amides, and considering options beyond HPLC.

Developing Comprehensive Strategies

I am now conducting comprehensive Google searches, focusing on HPLC method development and purity analysis of alpha-bromo amides. I'm prioritizing regulatory guidelines and scientific publications for validation details. I'm creating a DOT graph to visualize the workflow, and comparing HPLC with alternative methods like UPLC. I plan to construct the guide's framework around alpha-bromo amides' unique challenges. I'll describe experimental protocols and performance metric comparisons within the guide.

Developing a Foundation

I am now conducting comprehensive Google searches for HPLC methods, regulatory guidance (FDA, ICH), and relevant publications. I'm focusing on experimental data for halogenated compounds in HPLC to establish a strong scientific foundation. I'm structuring the comparison guide by introducing alpha-bromo amides and their challenges. I'm planning to describe experimental protocols and comparing key performance metrics. I'm aiming to ensure all claims are supported by citations from reliable sources.

Refining Research Strategies

I'm now focusing my Google searches to include specific phrases, such as "stability-indicating HPLC method for alpha-bromo amides", to unearth detailed experimental protocols and data. I will analyze peer-reviewed journals for articles regarding HPLC analysis of similar compounds, and also regulatory guidelines. I am structuring the guide's content. I'm focusing on column selection, mobile phase optimization, detector settings, and forced degradation studies. I'll highlight challenges and best practices. I will provide a table comparing HPLC and UPLC, incorporating detailed protocols.

Developing Method Strategies

I'm now structuring my search to refine methods. I'll focus on "stability-indicating HPLC method for alpha-bromo amides" and related terms for detailed experimental data. Peer-reviewed journals and regulatory guidelines will provide more insights for in-depth analysis. My guide will highlight forced degradation studies and the application of both HPLC and UPLC. The guide's structure will emphasize key challenges and solutions.

Developing Comprehensive Search Strategies

I'm now conducting in-depth Google searches, aiming for relevant experimental data on HPLC methods and regulatory guidelines. The focus is now stability-indicating methods. I'm structuring the guide with a workflow diagram and refining methods for column selection, optimization, and detector settings. I'll include forced degradation studies for validation, as well as a comparison between HPLC and UPLC. The guide's claims will be supported by reliable sources. I plan to incorporate detailed experimental protocols and data.

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-bromo-N-(4-methylbenzyl)propanamide

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-bromo-N-(4-methylbenzyl)propanamide. As researchers and drug development professionals, our responsibility exten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-bromo-N-(4-methylbenzyl)propanamide. As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Part 1: Hazard Characterization & Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. 2-bromo-N-(4-methylbenzyl)propanamide is a halogenated organic amide. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards and disposal requirements from its chemical class and structurally similar molecules.

The critical feature for disposal is the presence of a carbon-bromine bond, which classifies it as a halogenated organic compound .[1][2][3] This classification is the single most important factor dictating its disposal pathway, as halogenated wastes are treated differently than non-halogenated wastes due to the potential to form hazardous byproducts like acids during incineration.[1] Furthermore, analogous compounds such as 2-Bromo-4-methylphenol and 2-Bromo-4'-methylpropiophenone are classified as skin and eye irritants.[4][5] Therefore, it is imperative to handle 2-bromo-N-(4-methylbenzyl)propanamide with the assumption that it presents similar hazards.

Property Description Source/Rationale
CAS Number 58532-75-5[6]
Chemical Class Halogenated Organic AmideStructural Analysis
Physical State Solid[6]
Primary Hazards Assumed Skin and Eye Irritant; potential acute toxicity.Based on analogous compounds.[4][5][7]
Disposal Classification Hazardous Waste, Halogenated Organic Presence of Bromine.[1][8][9]

Part 2: Regulatory Imperatives: EPA and OSHA Compliance

The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated by federal and state agencies. In the United States, two primary bodies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the "cradle-to-grave" management of hazardous waste.[10][11][12] This means your laboratory is responsible for the waste from the moment it is generated until its final, certified disposal.[12] Because 2-bromo-N-(4-methylbenzyl)propanamide is a halogenated organic compound, it falls under specific RCRA regulations.[2][3]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450), are designed to protect laboratory personnel.[13][14] These regulations mandate proper labeling, access to safety data sheets, and comprehensive employee training on the hazards of chemicals in the workplace.[14][15]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and implementing compliant disposal procedures.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures the safe handling and disposal of 2-bromo-N-(4-methylbenzyl)propanamide, whether as a pure solid residue, in solution, or as contaminated labware.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE to mitigate the assumed hazards of skin and eye irritation.

  • Gloves: Nitrile gloves, changed frequently.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation - The Critical Decision

This is the most crucial step in the disposal process. Due to its chemical nature, this waste must be segregated correctly at the point of generation.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Causality: Halogenated and non-halogenated organic wastes undergo different disposal treatments. Non-halogenated solvents can sometimes be recycled as fuel additives, whereas halogenated wastes must be incinerated at high temperatures with special "scrubbing" equipment to neutralize the resulting acidic gases (like HBr).[1][16] Mixing these waste streams leads to the entire volume being treated as the more hazardous and expensive halogenated waste.[1][9]

Step 3: Container Selection and Labeling

All hazardous waste containers must be compliant with OSHA and EPA regulations.[10][17]

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid.[10][17] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is suitable. For solutions, use a designated safety can or bottle provided by your EHS office.[9]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[8] Obtain an official "Hazardous Waste" tag from your EHS department and fill it out completely.[11] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name : "2-bromo-N-(4-methylbenzyl)propanamide". Do not use abbreviations or chemical formulas.[11]

    • An accurate list of all components in a mixture, including solvents and their percentages.

    • The date of waste generation (the date the first waste was added).[11]

    • Your name, Principal Investigator (PI), and laboratory location.[11]

Step 4: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) before being transferred for disposal.

  • Location: The SAA should be at or near the point of generation.

  • Containment: The waste container must be kept in a secondary containment bin to prevent the spread of spills.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[8][9] This is an essential and frequently cited violation, as it prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

Step 5: Arranging for Final Disposal

Do not dispose of this chemical down the drain or in the regular trash.[1][10][12]

  • Contact EHS: Once the waste container is full or you are terminating the project, contact your institution's EHS office to schedule a pickup.[11]

  • Documentation: Complete any required forms, such as a "Hazardous Waste and Unwanted Chemical" form, to provide a full inventory of the container's contents.[11]

  • Professional Disposal: The EHS office will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be disposed of in accordance with all federal and state regulations, likely via controlled incineration.[16]

Part 4: Emergency Procedures & Spill Management

Accidents can happen. A prepared response is critical to ensuring safety.

  • For a Small Spill (manageable by one person):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill. For a solid, gently sweep it up. For a liquid, cover it with a chemical absorbent material (do not use paper towels for large spills).

    • Place the absorbed material and any contaminated cleaning supplies into a sealed container and label it as "Hazardous Waste" with the full chemical name.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Report the incident to your lab supervisor and EHS office.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Call your institution's emergency number and the EHS office to report the spill.

    • Do not attempt to clean it up yourself. Wait for the professional response team.

Part 5: Visualization - Disposal Decision Workflow

The following diagram outlines the critical decision-making process for properly segregating and labeling waste containing 2-bromo-N-(4-methylbenzyl)propanamide.

G start Waste Generated (2-bromo-N-(4-methylbenzyl)propanamide) is_halogenated Does the waste contain a Carbon-Halogen (F, Cl, Br, I) bond? start->is_halogenated yes_node YES (Contains Bromine) is_halogenated->yes_node Yes no_node NO is_halogenated->no_node No halogenated_container Place in dedicated, labeled 'HALOGENATED ORGANIC WASTE' container. yes_node->halogenated_container non_halogenated_container Place in dedicated, labeled 'NON-HALOGENATED ORGANIC WASTE' container. no_node->non_halogenated_container labeling Ensure container is properly labeled with full chemical names, date, and generator information. halogenated_container->labeling non_halogenated_container->labeling ehs_pickup Store in Satellite Accumulation Area and contact EHS for disposal. labeling->ehs_pickup

Caption: Waste Segregation Workflow for Halogenated Compounds.

References

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound. California Code of Regulations. [Link]

  • SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide. Alfa Aesar. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, Iowa State University. [Link]

  • MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Cleanchem Laboratories. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. DENIOS. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Requirements for HazCom Compliance. National Association of Safety Professionals. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

Sources

Handling

Personal protective equipment for handling 2-bromo-N-(4-methylbenzyl)propanamide

This guide outlines the critical safety protocols for handling 2-bromo-N-(4-methylbenzyl)propanamide . As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheet (SDS) data for this exact i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols for handling 2-bromo-N-(4-methylbenzyl)propanamide .

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheet (SDS) data for this exact intermediate may be sparse in public repositories, its chemical structure—an


-bromoamide —dictates its hazard profile.[1] These compounds are potent electrophiles  and alkylating agents .[1][2] They do not merely "irritate" tissue; they can covalently bind to biological macromolecules (proteins/DNA), leading to severe sensitization and potential cellular damage.[1][2]

Part 1: Hazard Profiling & Risk Assessment[1][2]

The "Why" Behind the Protocol: The bromine atom at the alpha position (adjacent to the carbonyl) is highly labile.[1][2] This makes the carbon atom susceptible to nucleophilic attack by amino acid residues (cysteine, lysine) on your skin and in your lungs.[1][2]

  • Primary Hazard: Skin/Respiratory Sensitization (ACGIH/GHS Category 1).[1][2]

  • Immediate Physical Hazard: Lachrymator (tear-inducing) and Corrosive/Irritant to mucous membranes.[1][2][3]

  • Long-term Risk: Potential mutagenicity due to alkylation mechanisms.[1][2]

The Hierarchy of Controls[1][2][4]
  • Elimination: Not possible (essential reagent).

  • Engineering: Handling strictly within a certified chemical fume hood.

  • PPE: The final barrier, detailed below.[1][2][3][4][5][6][7][8]

Part 2: The PPE Matrix[2][4]

Do not rely on standard "lab basics." This compound requires specific barrier materials to prevent permeation of the brominated motif.[1][2]

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil / 0.1 mm)Outer: Nitrile (High-Dexterity) OR Laminate (Silver Shield®) for stock prep.[1]

-Haloamides can permeate thin nitrile in <15 mins.[1][2] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1][2] Laminate is required if handling concentrated liquid solutions.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Prohibited: Safety GlassesAs a potential lachrymator, vapors or dust must be sealed away from the eyes.[2] Face shields should be added during scale-up (>5g).[1][2]
Respiratory Fume Hood (Face Velocity: 0.5 m/s) Backup: N95/P100 RespiratorEngineering controls are primary.[1][2] If weighing outside a hood is unavoidable (not recommended), a fitted P100 is mandatory to capture sensitizing dusts.[1][2]
Body Lab Coat (Buttoned) + Tyvek® Sleeves Cotton lab coats absorb chemicals.[1][2] Disposable Tyvek sleeves bridge the gap between glove and coat, protecting the wrist—a common exposure point.[1][2]

Part 3: Operational Protocols

A. Weighing & Transfer (The High-Risk Step)

Context: Static electricity can disperse the solid powder, creating an invisible aerosol.[1]

  • Preparation: Place an ionizing fan or antistatic gun inside the fume hood to neutralize the balance area.[1][2]

  • The "Coffin" Method:

    • Pre-weigh a secondary container (e.g., a glass vial) with a cap.[1][2]

    • Add the solid to the vial inside the hood.

    • Cap the vial before moving it to the balance.

    • Weigh the sealed vial.[1][2] This eliminates open-air exposure outside the hood.[1][2][6]

  • Solvent Addition: Add solvent (e.g., DMF, DCM) slowly down the side of the vessel to minimize aerosol displacement.[1][2]

B. Reaction & Monitoring

Context: Heating


-bromoamides increases volatility and lachrymatory potential.[1][2]
  • Closed Systems: All reactions must run in septa-sealed glassware under positive nitrogen pressure.

  • Vent Scrubbing: If the reaction generates HBr or volatile byproducts, route the exhaust through a basic scrubber (sodium bicarbonate solution) before it enters the hood exhaust.[1][2]

C. Spill Response (Dry vs. Wet)
  • Solid Spill: Do NOT use wet paper towels initially.[1][2] This spreads the material.[1][2]

    • Action: Cover with a dry absorbent pad or use a dedicated HEPA vacuum.[1][2] Wipe final residue with a 10% Sodium Thiosulfate solution (neutralizes the alkylating agent).[1][2]

  • Solution Spill: Cover with Vermiculite or chemically treated absorbent pads.[1][2]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this compound, ensuring you select the correct containment level based on the physical state.

SafetyLogic Start Handling 2-bromo-N-(4-methylbenzyl)propanamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Liquid Solubilized (DCM/DMF) StateCheck->Liquid Reaction/Workup DustRisk Risk: Dust Aerosolization Solid->DustRisk PermRisk Risk: Glove Permeation Liquid->PermRisk ControlSolid Protocol: Static Control + Closed Weighing (Coffin Method) DustRisk->ControlSolid Disposal Disposal: High BTU Halogenated Waste Stream ControlSolid->Disposal ControlLiquid Protocol: Double Nitrile (Change every 30 mins) PermRisk->ControlLiquid ControlLiquid->Disposal

Figure 1: Operational Safety Decision Tree.[1] Blue nodes indicate decision points; Red nodes indicate primary specific hazards; Green nodes indicate the safe termination of the workflow.

Part 5: Waste Disposal & Deactivation

Scientific Integrity Note: Simply throwing this into "Organic Waste" is insufficient due to its reactivity.[1][2]

  • Quenching (Recommended): Before disposal, treat waste solutions with dilute aqueous ammonia or sodium thiosulfate.[1][2] This nucleophilic attack displaces the bromine, converting the potent alkylator into a safer derivative.[1][2]

  • Segregation: Label the waste container clearly: "Contains Halogenated Organics & Alkylating Agents."

  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers as HBr (byproduct of hydrolysis) can corrode them.[1][2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for N-(2-bromo-4-methylphenyl)propanamide (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Sensitizers and Alkylating Agents.[2] Retrieved from [Link]

Sources

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